Methylbenzethonium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101912-16-7, 1320-44-1, 25155-18-4 | |
| Record name | Quat 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylbenzethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Methylbenzethonium Chloride
This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, a quaternary ammonium (B1175870) compound with significant applications in the pharmaceutical and cosmetic industries as an antiseptic and preservative. This document details the multi-step synthesis process, purification protocols, and analytical characterization, presenting quantitative data in structured tables and visualizing key processes through diagrams.
Synthesis of this compound
The synthesis of this compound is a three-step process commencing with the ethoxylation of 4-tert-octylphenol (B29142), followed by amination to form a tertiary amine intermediate, and concluding with the quaternization of this intermediate with benzyl (B1604629) chloride.
Step 1: Ethoxylation of 4-tert-octylphenol
The initial step involves the reaction of 4-tert-octylphenol with 2-chloroethanol (B45725) to produce 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol. This reaction is typically carried out in the presence of a base and a phase-transfer catalyst to facilitate the ethoxylation.
Experimental Protocol:
A detailed experimental protocol for a similar ethoxylation is described in patent EP1892235A1. In this procedure, 4-tert-octylphenol is reacted with 2-chloroethanol in N,N-dimethylformamide (DMF) at a temperature of 100-105°C for 3-5 hours. Potassium carbonate is used as the base, and benzyltriethylammonium chloride serves as the phase-transfer catalyst. The reaction yields the desired intermediate, 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol, with a reported yield of 90-92% and a purity of 90-95%.
| Parameter | Value |
| Reactants | 4-tert-octylphenol, 2-chloroethanol |
| Solvent | N,N-dimethylformamide (DMF) |
| Base | Potassium Carbonate |
| Catalyst | Benzyltriethylammonium Chloride |
| Temperature | 100-105°C |
| Reaction Time | 3-5 hours |
| Yield | 90-92% |
| Purity | 90-95% |
Step 2: Amination of the Ethoxylated Intermediate
The second step involves the conversion of the hydroxyl group of the ethoxylated intermediate to a tertiary amine. This is achieved by first chlorinating the intermediate followed by reaction with dimethylamine (B145610).
Experimental Protocol:
| Parameter | General Conditions |
| Reactants | 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl chloride, Dimethylamine |
| Solvent | Toluene (B28343) |
| Temperature | 80-150°C |
| Reaction Time | 8-15 hours |
Step 3: Quaternization of the Tertiary Amine
The final step is the quaternization of the tertiary amine intermediate, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanamine, with benzyl chloride to form this compound. This is a classic Menshutkin reaction.
Experimental Protocol:
A known procedure for the synthesis of the analogous benzethonium (B1203444) chloride provides specific quantities and conditions that can be adapted. In this process, the tertiary amine is dissolved in a suitable solvent, such as ethyl acetate (B1210297) or a mixture of toluene and water, and reacted with benzyl chloride. The reaction mixture is heated, for instance to 115°C for 7 hours, to facilitate the quaternization. Upon completion, the product is isolated, often through crystallization.
| Parameter | Example Value 1 | Example Value 2 |
| Reactants | Tertiary Amine, Benzyl Chloride | Tertiary Amine, Benzyl Dimethylamine |
| Solvent | Ethyl Acetate | Toluene/Water |
| Temperature | Reflux | 115°C |
| Reaction Time | - | 7 hours |
| Yield | - | High |
| Purity | - | 99.3% (after recrystallization) |
Purification of this compound
The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical to obtaining high purity and yield.
Experimental Protocol: Recrystallization
The crude this compound is dissolved in a suitable solvent, such as acetone (B3395972) or toluene, at an elevated temperature. The solution is then allowed to cool slowly, inducing the crystallization of the purified product while impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a cold solvent, and dried. For instance, a purity of 99.3% for benzethonium chloride was achieved by recrystallization from acetone.
| Solvent | Observations |
| Acetone | Effective for achieving high purity. |
| Toluene | Used for initial crystallization from the reaction mixture. |
| Ethyl Acetate | Can be used for precipitation and washing. |
| Hexane/Diethyl Ether | Used as washing solvents to remove non-polar impurities. |
Visualizing the Synthesis and Purification Workflow
The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the purification workflow for this compound.
Caption: Synthesis pathway of this compound.
Caption: Purification workflow via recrystallization.
Analytical Characterization
The identity and purity of the synthesized this compound and its intermediates are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is a key technique for determining the final purity of the compound. While specific spectra for this compound were not retrieved in the searches, the expected analytical data can be inferred from its structure and the data available for similar compounds.
This guide provides a foundational understanding of the synthesis and purification of this compound. For process optimization and scale-up, further investigation into reaction kinetics, optimization of solvent systems, and development of robust analytical methods are recommended.
Physicochemical Properties of Methylbenzethonium Chloride in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methylbenzethonium chloride in aqueous solutions. Due to a lack of extensive direct experimental data for this compound, this guide leverages data from its close structural analog, Benzethonium (B1203444) chloride. The two compounds differ by only a single methyl group on the phenoxy ring, which results in a marginal increase in the hydrophobicity of this compound[1]. This structural similarity makes the physicochemical data of Benzethonium chloride a reliable proxy for understanding the behavior of this compound in aqueous environments.
Core Physicochemical Properties
This compound is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant. Its amphiphilic nature, arising from a hydrophilic quaternary ammonium head and a bulky hydrophobic tail, governs its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.
Solubility
This compound is readily soluble in water.[2] This property is fundamental to its application in various aqueous formulations.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. For Benzethonium chloride, and by close approximation for this compound, the CMC in aqueous solutions without added electrolytes has been determined to be approximately 0.0028 mol/L .[2][3][4]
The formation of micelles is a critical factor in the performance of surfactants, influencing properties such as detergency, solubilization, and antimicrobial activity.
Aggregation Behavior
Above the CMC, this compound molecules aggregate to form micelles. The aggregation number, which represents the average number of surfactant molecules in a single micelle, has been determined for Benzethonium chloride to be in the range of 60-65 .[3] This indicates the formation of relatively large, stable micelles in aqueous solutions.
Data Summary
The following tables summarize the key quantitative data for Benzethonium chloride, which serves as a close proxy for this compound.
| Property | Value (for Benzethonium chloride) | Conditions | Reference |
| Critical Micelle Concentration (CMC) | ~0.0028 mol/L | Aqueous solution, no added electrolytes | [2][3][4] |
| Aggregation Number | 60-65 | Aqueous solution | [3] |
Influence of Electrolytes on Micellization
The presence of electrolytes, such as sodium chloride (NaCl), in an aqueous solution can significantly influence the micellization behavior of ionic surfactants like this compound. The addition of NaCl to a solution of Benzethonium chloride has been shown to cause a significant decrease in its CMC.[3][4] This is attributed to the shielding of the electrostatic repulsion between the positively charged head groups of the surfactant molecules by the chloride ions, which promotes micelle formation at lower concentrations.
Experimental Protocols
The determination of the physicochemical properties of surfactants like this compound relies on various experimental techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
Several methods can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the desired precision.
Principle: This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of inflection in the resulting curve, where the slope changes significantly.
Principle: This technique is suitable for ionic surfactants like this compound. The conductivity of the solution changes with the surfactant concentration due to the different mobilities of the monomeric surfactant ions and the micelles.
Methodology:
-
Prepare a stock solution of this compound in deionized water.
-
Place a known volume of deionized water in a conductivity cell and measure its conductivity.
-
Titrate the water with the stock solution of the surfactant, measuring the conductivity after each addition and thorough mixing.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Principle: This method utilizes a dye that exhibits a spectral shift upon incorporation into micelles. The change in the absorbance of the dye is monitored as a function of surfactant concentration.
Methodology:
-
Prepare a series of this compound solutions of varying concentrations containing a constant, low concentration of a suitable indicator dye (e.g., methyl orange).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in its micellar environment.
-
Plot the absorbance at λmax against the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp change in the slope of the absorbance plot occurs.
Determination of Aggregation Number
Principle: Fluorescence quenching is a common method for determining the aggregation number of micelles. It involves a fluorescent probe and a quencher that are both incorporated into the micelles.
Methodology:
-
Prepare a series of this compound solutions above the CMC.
-
Add a constant, low concentration of a fluorescent probe (e.g., pyrene) to each solution.
-
Add a varying concentration of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.
-
Measure the fluorescence intensity of the probe in each solution.
-
The aggregation number can be calculated from the quenching data using the Poisson distribution model.[5]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the physicochemical properties of this compound.
Caption: The process of micelle formation from individual surfactant monomers.
Caption: A generalized workflow for the experimental determination of the CMC.
References
- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Methylbenzethonium Chloride on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with broad-spectrum antimicrobial properties. Its primary mechanism of action involves the catastrophic disruption of the bacterial cell envelope, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions and downstream cellular effects of this compound on bacterial cell walls and membranes. It synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to serve as a foundational resource for research and development in antimicrobial agents.
Core Mechanism of Action: Disruption of the Bacterial Cell Envelope
The bactericidal activity of this compound is primarily attributed to its amphiphilic nature, which facilitates its interaction with and subsequent disruption of the bacterial cell membrane.[1] This process can be delineated into several key stages:
-
Electrostatic Attraction: The positively charged quaternary nitrogen head of the this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell envelope.[1] In Gram-positive bacteria, this includes teichoic and lipoteichoic acids within the peptidoglycan layer, while in Gram-negative bacteria, the primary interaction is with the phospholipids (B1166683) of the outer and inner membranes.
-
Hydrophobic Intercalation: Following the initial electrostatic binding, the long, hydrophobic alkyl chain of the molecule penetrates and intercalates into the lipid bilayer of the cell membrane.[1] This insertion disrupts the highly ordered structure of the membrane phospholipids.
-
Membrane Permeabilization and Leakage: The intercalation of multiple this compound molecules leads to a loss of membrane integrity and an increase in permeability.[1] This results in the leakage of essential intracellular components, such as ions (e.g., K+), nucleotides, and metabolites, leading to a collapse of the cellular electrochemical gradients.[1][2]
-
Cellular Disruption and Lysis: The extensive leakage of cytoplasmic contents and the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes, ultimately lead to metabolic arrest and cell death.[1]
Secondary Mechanisms of Action
While membrane disruption is the principal mechanism, other secondary effects contribute to the bactericidal activity of this compound:
-
Protein Denaturation: this compound can disrupt the tertiary structure of proteins by interfering with hydrogen bonds and hydrophobic interactions, leading to denaturation and loss of function of essential enzymes and structural proteins.[1]
-
Inhibition of DNA Synthesis: Some evidence suggests that quaternary ammonium compounds can interfere with DNA replication, further contributing to their antimicrobial effect.[1]
Quantitative Data
The antimicrobial efficacy of this compound can be quantified through various metrics, most notably the Minimum Inhibitory Concentration (MIC).
| Microorganism | Metric | Value (µg/mL) | Reference |
| Staphylococcus aureus | MIC₅₀ | 2 | [3] |
| Staphylococcus aureus | MIC₉₀ | 2 | [3] |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Bacterial Membrane Permeabilization Assay (ONPG Assay)
This assay measures the integrity of the bacterial inner membrane by quantifying the activity of β-galactosidase released from the cytoplasm.
Materials:
-
E. coli strain with constitutive β-galactosidase expression (e.g., ML-35)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution
-
Phosphate (B84403) buffer
-
This compound solution
-
Spectrophotometer
Procedure:
-
Grow the E. coli strain to the mid-logarithmic phase and resuspend the cells in phosphate buffer.
-
Add ONPG to the cell suspension.
-
Add different concentrations of this compound to initiate membrane permeabilization.
-
Monitor the hydrolysis of ONPG to o-nitrophenol by measuring the absorbance at 420 nm over time.
-
An increase in absorbance indicates membrane damage and the release of β-galactosidase.
Protein Denaturation Assay
This protocol provides a general method for assessing the protein denaturing ability of this compound using bovine serum albumin (BSA) as a model protein.
Materials:
-
Bovine Serum Albumin (BSA) solution
-
Phosphate buffer
-
This compound solution
-
Spectrophotometer
Procedure:
-
Prepare solutions of BSA in phosphate buffer.
-
Add varying concentrations of this compound to the BSA solutions.
-
Incubate the mixtures at a specified temperature for a set period.
-
Measure the turbidity of the solutions at 660 nm. An increase in turbidity indicates protein denaturation and aggregation.
DNA Synthesis Inhibition Assay (EdU Incorporation Assay)
This method assesses the effect of this compound on bacterial DNA synthesis using the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Materials:
-
Bacterial culture
-
EdU labeling solution
-
This compound solution
-
Fixation and permeabilization reagents
-
Click-iT® reaction cocktail with a fluorescent azide
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the bacterial culture with different concentrations of this compound for a defined period.
-
Add EdU to the culture to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the bacterial cells.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Analyze the fluorescence intensity of the bacterial population by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates inhibition of DNA synthesis.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 2. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Surfactant Properties of Methylbenzethonium Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the surfactant properties of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound with significant applications in research, particularly in drug development and antimicrobial studies. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a comprehensive overview of its physicochemical characteristics, antimicrobial efficacy, and mechanism of action.
Core Surfactant Properties of this compound
This compound is a cationic surfactant renowned for its ability to lower the surface tension of aqueous solutions and form micelles at a specific concentration known as the Critical Micelle Concentration (CMC).[1] These properties are central to its function as a detergent, emulsifier, and potent antimicrobial agent.[2] Its amphiphilic molecular structure, possessing both a hydrophobic and a hydrophilic moiety, allows it to disrupt the interfaces between aqueous and non-aqueous phases.[3]
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the properties of the closely related and structurally similar compound, Benzethonium (B1203444) chloride, provide valuable insights.
Table 1: Surfactant Properties of Benzethonium Chloride
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 0.0028 mol/L | In aqueous solution without added electrolytes |
| Surface Tension | Data for a 1 g/L aqueous solution of the related Benzalkonium chloride is 28.27 mN/m at 19.7°C. | It is expected that this compound would exhibit a similar significant reduction in surface tension. |
Note: The addition of electrolytes, such as sodium chloride, can significantly decrease the CMC of Benzethonium chloride, thereby promoting micelle formation at lower concentrations.[3][4][5]
Antimicrobial Efficacy and Mechanism of Action
This compound exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism of action is the disruption of microbial cell membranes.[6] The positively charged quaternary ammonium head of the molecule interacts with the negatively charged components of the microbial cell wall and membrane. Subsequently, the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[6]
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Benzethonium Chloride | ~3.9 - 15.6 |
| Escherichia coli | Benzalkonium Chloride | 50 |
| Leishmania promastigotes | This compound | 2 (achieved nearly 100% mortality within four days) |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.[3]
Beyond its direct membrane-disrupting activity, research on related quaternary ammonium compounds like Benzethonium chloride has revealed an induction of apoptosis in mammalian cells.[7][8] This programmed cell death is initiated through the intrinsic (mitochondrial) pathway, characterized by a loss of mitochondrial membrane potential, which in turn triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7.[7][9] This leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in the systematic dismantling of the cell.[7][8]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.
Methodology: Surface Tension Method
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range expected to include the CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes abruptly is identified as the CMC.[1] Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.
Methodology: Broth Microdilution Method
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to achieve a standardized cell density (typically adjusted to a 0.5 McFarland standard).[3]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of a stock solution of this compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Interpretation of Results: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) of the microorganism is observed.[3]
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of Quaternary Ammonium Compound-Induced Apoptosis
The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by quaternary ammonium compounds like this compound.
Caption: Intrinsic apoptosis pathway initiated by quaternary ammonium compounds.
Experimental Workflow for Critical Micelle Concentration (CMC) Determination
The following diagram outlines the workflow for determining the CMC of a surfactant using the surface tension method.
Caption: Workflow for CMC determination by surface tension measurement.
Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the key steps in performing a broth microdilution MIC assay.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BENZALKONIUM CHLORIDE CAS#: 68424-85-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cationic Properties of Methylbenzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenzethonium chloride is a synthetic quaternary ammonium (B1175870) compound (QAC) distinguished by its potent cationic surfactant properties and broad-spectrum antimicrobial activity.[1] As a member of the QAC family, its core functional characteristics are derived from a permanently positively charged nitrogen atom, which is independent of solution pH.[2][3] This inherent cationic nature governs its primary mechanism of action: the disruption of negatively charged microbial cell membranes, leading to cell lysis and death.[1][4] This technical guide provides a detailed analysis of the cationic properties of this compound, its mechanism of action, antimicrobial and cytotoxic profiles, and the experimental protocols used for its characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.
Physicochemical and Cationic Properties
This compound is a salt consisting of a quaternary ammonium cation and a chloride anion.[2] Its structure includes a positively charged nitrogen atom bonded to four carbon-containing groups: two methyl groups, a benzyl (B1604629) group, and a long hydrophobic phenoxy-ethoxy-ethyl chain.[1] This amphiphilic architecture, featuring a hydrophilic cationic "head" and a lipophilic "tail," is the foundation of its activity as a cationic surfactant.[5][6]
Chemical Structure and Properties
The defining feature of this compound is the quaternary ammonium cation, which confers a permanent positive charge.[2] This charge is stable across a wide pH range, ensuring consistent activity in various formulations.[5]
| Property | Value | Reference |
| Chemical Formula | C28H44ClNO2 | [4][7] |
| Molecular Weight | 462.11 g/mol | [1] |
| Appearance | White to off-white solid; colorless crystals | [7][8] |
| CAS Number | 25155-18-4 | [4][9] |
| Type | Cationic Surfactant, Quaternary Ammonium Compound | [5][10] |
| Solubility | Readily soluble in water, alcohol, and chloroform | [7] |
Mechanism of Action: A Cationic-Driven Process
The biological activity of this compound is intrinsically linked to its cationic charge. This positive charge facilitates a strong electrostatic attraction to negatively charged surfaces, most notably the cell envelopes of microorganisms like bacteria and fungi.[6][11]
Interaction with Microbial Cell Membranes
The primary antimicrobial mechanism involves a multi-step assault on the cell membrane.[6]
-
Adsorption: The positively charged quaternary ammonium head of this compound binds to negatively charged components (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria) on the microbial cell surface.[8][11]
-
Membrane Disruption: The long, hydrophobic tail penetrates and integrates into the lipid bilayer of the cell membrane.[6]
-
Loss of Integrity: This disruption compromises the membrane's structural and functional integrity, increasing its permeability.[6][12]
-
Cell Lysis: The loss of membrane integrity leads to the leakage of essential cytoplasmic contents, such as ions and nucleotides, resulting in cell death.[6]
Protein Denaturation and Signaling Pathway Interference
Beyond membrane disruption, QACs like this compound can denature essential cellular proteins and interfere with key enzymatic functions, further contributing to their antimicrobial effect.[6] Studies on the closely related benzethonium (B1203444) chloride have shown that it can induce apoptosis (programmed cell death) in mammalian cells.[13][14] This process is often initiated by the loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway, followed by the activation of caspases.[14][15]
Quantitative Analysis
The efficacy and potential toxicity of this compound are quantified through antimicrobial susceptibility and cytotoxicity assays. While data for this compound itself is limited in publicly accessible literature, extensive research on the structurally similar benzethonium chloride provides valuable comparative insights.
Antimicrobial Efficacy
This compound is effective against a broad spectrum of bacteria, fungi, and enveloped viruses.[9][16] Its efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
| Organism Type | Efficacy Details | Reference |
| Bacteria | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [2][17] |
| Fungi & Yeasts | Effective against various fungal pathogens and yeasts. | [2][17] |
| Viruses | Activity demonstrated against enveloped viruses. | [2][17] |
Note: Specific MIC values are highly dependent on the microbial strain and testing conditions. For benzethonium chloride, a 1-log reduction in E. coli has been observed within one minute of contact.[17]
Cytotoxicity Data
The cytotoxic potential against mammalian cells is a critical parameter for safety assessment. The half-maximal effective dose (ED50) or inhibitory concentration (IC50) is used to quantify this effect. The following data for benzethonium chloride illustrates its selective toxicity toward cancer cells over normal cell lines.
| Cell Line | Cell Type | Compound | Incubation Time | IC50 / ED50 (µM) | Reference |
| FaDu | Human Head and Neck Cancer | Benzethonium chloride | 48 hours | ~3.8 | [14] |
| C666-1 | Human Nasopharyngeal Cancer | Benzethonium chloride | 48 hours | ~5.3 | [14] |
| NIH 3T3 | Normal Mouse Fibroblast | Benzethonium chloride | 48 hours | ~42.2 | [14] |
| GM05757 | Normal Human Fibroblast | Benzethonium chloride | 48 hours | ~17.0 | [14] |
Key Experimental Protocols
Standardized protocols are essential for the accurate assessment of this compound's properties.[18]
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (microorganism in broth, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
References
- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. Quaternary_ammonium_cation [bionity.com]
- 4. CAS 25155-18-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Quaternary Ammonium Compounds: Everything You Need to Know [therosmargroup.com]
- 6. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 7. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labinsights.nl [labinsights.nl]
- 11. cleaninginstitute.org [cleaninginstitute.org]
- 12. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. parksideirl.com [parksideirl.com]
- 18. routledge.com [routledge.com]
Theoretical Modeling of Methylbenzethonium Chloride's Interaction with Lipid Bilayers: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the interaction of Methylbenzethonium chloride (MBC) with lipid bilayers. MBC, a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant known for its antimicrobial and anticancer properties, which are primarily attributed to its ability to disrupt cell membranes.[1] Understanding the molecular details of this interaction is crucial for the development of new therapeutic agents and for assessing the safety of existing formulations.
Introduction: The Mechanism of Action
This compound's amphiphilic nature, consisting of a positively charged quaternary ammonium head group and a long hydrophobic tail, drives its interaction with the lipid bilayers of cell membranes.[1][2] The initial interaction is governed by electrostatic attraction between the cationic headgroup of MBC and the negatively charged components of the microbial or cancer cell envelope.[2] This is followed by the insertion of the hydrophobic tail into the lipid bilayer core, driven by hydrophobic interactions.[2] This integration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][2][3]
Theoretical Modeling: Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the interaction between small molecules like MBC and lipid bilayers at an atomistic level. These simulations can provide insights into the precise orientation and dynamics of MBC within the membrane, the resulting structural perturbations of the lipid bilayer, and the thermodynamics of the interaction.
Simulation Workflow
The general workflow for simulating the interaction of MBC with a lipid bilayer is outlined below.
Data Presentation: Simulation Parameters and Results
While specific simulation data for this compound is limited in the literature, the following tables summarize typical parameters used for all-atom MD simulations of QACs with a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer and the expected qualitative results based on studies of similar compounds.
Table 1: Typical All-Atom Molecular Dynamics Simulation Parameters
| Parameter | Value | Reference/Note |
| Force Field | CHARMM36, AMBER | Commonly used for lipid and protein simulations. |
| Lipid Bilayer | 128 POPC lipids (64 per leaflet) | A common model for eukaryotic cell membranes. |
| Solvent | TIP3P water model | Standard water model for biomolecular simulations. |
| Ion Concentration | 0.15 M NaCl | To neutralize the system and mimic physiological conditions. |
| Temperature | 310 K (37 °C) | Physiological temperature. |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Ensemble | NPT (isothermal-isobaric) | Constant number of particles, pressure, and temperature. |
| Simulation Time | 100-500 ns | Sufficient to observe insertion and initial membrane disruption. |
| Integration Timestep | 2 fs | Standard for all-atom simulations with constrained hydrogen bonds. |
Table 2: Expected Qualitative and Quantitative Results from MD Simulations
| Parameter | Expected Observation for MBC Interaction | Significance |
| Area per Lipid | Increase | Indicates membrane expansion and disordering. |
| Bilayer Thickness | Decrease | Consequence of increased area per lipid and tail disorder. |
| Deuterium Order Parameter (SCD) | Decrease | Reflects increased fluidity and disorder of the lipid acyl chains. |
| Radial Distribution Function | Peak between MBC N+ and lipid phosphate (B84403) O- | Confirms electrostatic interaction between headgroups. |
| Mean Squared Displacement | Increase for lipids | Shows increased lateral diffusion of lipids due to membrane fluidization. |
| Free Energy of Partitioning | Negative value | Indicates spontaneous partitioning of MBC into the bilayer. |
Experimental Protocols
Several experimental techniques can be employed to validate and complement the findings from theoretical models.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (MBC) to a macromolecule (lipid vesicles), providing a complete thermodynamic profile of the interaction.[4][5]
Methodology:
-
Preparation of Vesicles:
-
Prepare a lipid film of the desired composition (e.g., POPC) by evaporating the solvent from a lipid solution under a stream of nitrogen.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS pH 7.4) by vortexing to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[6]
-
-
ITC Experiment:
-
Load the LUV suspension (e.g., 1-5 mM lipid concentration) into the ITC sample cell.
-
Load the MBC solution (e.g., 100-500 µM) into the injection syringe.
-
Perform a series of injections of the MBC solution into the LUV suspension at a constant temperature (e.g., 25°C or 37°C).[6]
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of MBC to lipid.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the effect of a substance on the phase transition temperature (Tm) of a lipid bilayer, providing insights into how the substance alters the physical properties of the membrane.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare MLVs of a lipid that exhibits a distinct phase transition (e.g., DPPC) in the absence and presence of varying concentrations of MBC.
-
-
DSC Measurement:
-
Load the MLV suspension into the DSC sample pan and an equal volume of buffer into the reference pan.
-
Scan the temperature over a range that encompasses the lipid phase transition (e.g., 20°C to 60°C for DPPC) at a constant rate (e.g., 1°C/min).
-
Record the differential heat flow between the sample and reference pans.
-
-
Data Analysis:
-
The peak of the endotherm corresponds to the main phase transition temperature (Tm).
-
The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Analyze the shift in Tm and the change in the shape and enthalpy of the transition peak to understand the effect of MBC on the cooperativity and energetics of the lipid phase transition.
-
Signaling Pathways Affected by MBC-Lipid Bilayer Interaction
The disruption of the lipid bilayer by MBC can trigger various downstream signaling events, contributing to its biological effects.
Induction of Apoptosis via Mitochondrial Pathway
In cancer cells, MBC has been shown to induce apoptosis through a mechanism involving the mitochondria.[1] The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors and an increase in cytosolic calcium levels, which in turn activates caspases, the key executioners of apoptosis.[1]
Inhibition of Cell Cycle Progression
Studies on other QACs, such as benzalkonium chloride and cetylpyridinium (B1207926) chloride, have demonstrated that plasma membrane damage can lead to G0/G1 cell cycle arrest.[9] This is mediated by a reduction in the levels of Cdc6, a key regulator of DNA replication, and a decrease in the phosphorylation of AKT, a central protein in cell survival signaling pathways.[9] It is plausible that MBC exerts similar effects.
References
- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 2. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 7. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Properties of Methylbenzethonium Chloride: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound widely used for its antimicrobial properties. Due to the limited availability of published, peer-reviewed spectral data for this compound, this guide also includes comparative data from its close structural analog, benzethonium (B1203444) chloride, to provide a foundational understanding for identification and analysis.
Chemical and Physical Properties
This compound is a synthetic quaternary ammonium salt. Its structure consists of a substituted aromatic ring, an ether linkage, and a quaternary ammonium cation, with chloride as the counter-ion.
| Property | Value |
| Chemical Formula | C₂₈H₄₄ClNO₂ |
| Molecular Weight | 462.11 g/mol [1][2] |
| IUPAC Name | benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride[3] |
| CAS Number | 25155-18-4[1][4][5] |
| Appearance | White to off-white solid; colorless crystals[5] |
| Melting Point | 161-163 °C[5][] |
| Solubility | Readily soluble in water, alcohol, and chloroform.[5] |
Spectroscopic Analysis for Identification
Spectroscopic techniques are essential for the unambiguous identification and quantification of this compound. The following sections detail the expected spectral properties and provide generalized experimental protocols.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for the quantitative analysis of this compound, leveraging the UV absorbance of the aromatic ring in its structure.
Expected Spectral Properties: While specific UV-Vis absorption maxima (λmax) for this compound are not readily available in the literature, its structural analog, benzethonium chloride, is often detected in HPLC analysis at a wavelength of 275 nm.[7][8] For quantitative analysis, a full UV-Vis scan should be performed to determine the λmax.
Table 2: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Notes |
| This compound | Not available | Water or Ethanol (B145695) | Expected to be in the range of 260-280 nm due to the substituted benzene (B151609) ring. |
| Benzethonium chloride | ~275 (HPLC detection) | Acetonitrile/Water | This is a common detection wavelength and may be close to the λmax. |
Experimental Protocol: UV-Vis Spectrophotometry
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., ethanol or deionized water) to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to achieve a concentration within the range of the calibration curve.
-
Measurement: Record the absorbance of the blank, standard solutions, and the sample solution at the determined λmax using a UV-Vis spectrophotometer.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of this compound in the sample.
Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound.
Expected Spectral Properties: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. While a detailed, assigned spectrum for this compound is not publicly available, the following table outlines the expected characteristic peaks based on its structure and data from related compounds. A discussion on the FTIR spectrum of benzethonium chloride suggests that peaks in the 3100-3300 cm⁻¹ region could be attributed to aromatic C-H stretching.[9]
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch | Ether |
| ~1470-1450 | C-H Bend | Aliphatic (CH₂, CH₃) |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, enabling its unambiguous identification.
Expected Spectral Properties: While experimental NMR spectra for this compound are not readily available in public databases, the expected chemical shifts for the different proton and carbon environments can be predicted based on its structure.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.2-7.5 | m | Aromatic protons (benzyl group) |
| ~6.8-7.2 | m | Aromatic protons (phenoxy group) |
| ~4.5 | s | -N⁺-CH₂ -Ar |
| ~3.5-4.2 | m | -O-CH₂ -CH₂ -O-, -O-CH₂ -CH₂ -N⁺- |
| ~3.1 | s | -N⁺-(CH₃ )₂ |
| ~2.2 | s | Ar-CH₃ |
| ~1.7 | s | -C-CH₂ -C(CH₃)₃ |
| ~1.3 | s | -C(CH₃ )₂- |
| ~0.7 | s | -C(CH₃)₃ |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | Aromatic C-O |
| ~125-145 | Aromatic carbons |
| ~60-70 | Methylene carbons adjacent to oxygen and nitrogen |
| ~50-60 | Methylene carbon of benzyl (B1604629) group |
| ~45-55 | N-methyl carbons |
| ~30-40 | Aliphatic carbons of the tetramethylbutyl group |
| ~20 | Aromatic methyl carbon |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity.
Expected Spectral Properties: As a quaternary ammonium salt, this compound is expected to readily form a positive ion in the mass spectrometer. The molecular ion (the intact cation) should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the chloride counter-ion. For the related benzethonium chloride, a molecular ion at m/z 412 is observed.[7][8]
Table 6: Expected Mass Spectrometry Data for this compound
| m/z | Assignment |
| 426.3 | [M]⁺ (C₂₈H₄₄NO₂⁺) |
| Fragments | Fragmentation is expected to occur at the ether linkages and benzylic position. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for Mass Spectrometry analysis using ESI.
Conclusion
This technical guide outlines the key spectral properties and analytical methodologies for the identification of this compound. While specific, published spectral data for this compound is limited, the information provided, including data from its close analog benzethonium chloride and predicted spectral characteristics, serves as a valuable resource for researchers, scientists, and drug development professionals. The detailed experimental protocols offer a practical framework for obtaining and interpreting spectral data for the quality control and characterization of this important antimicrobial agent.
References
- 1. Physical, chemical and antibacterial properties of Benzethonium chloride: Experimental and ab-initio analysis | CoLab [colab.ws]
- 2. Benzethonium chloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. METHYL BENZETHONIUM CHLORIDE CAS#: 25155-18-4 [amp.chemicalbook.com]
- 7. utupub.fi [utupub.fi]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Methylbenzethonium Chloride in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methylbenzethonium chloride in biological matrices such as plasma and urine. The protocol provides comprehensive procedures for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by reversed-phase HPLC analysis with UV detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic, toxicokinetic, and other preclinical or clinical studies.
Introduction
This compound is a quaternary ammonium (B1175870) compound with antiseptic and disinfectant properties. Its use in various pharmaceutical and consumer products necessitates reliable analytical methods to assess its absorption, distribution, metabolism, and excretion (ADME) in biological systems. This document presents a detailed HPLC-UV method that has been developed and optimized for the quantification of this compound in plasma and urine, providing the necessary sensitivity and selectivity for bioanalytical applications.
Experimental
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Analytical grade formic acid, acetic acid, ammonium acetate (B1210297), sodium hydroxide, and hydrochloric acid
-
Human plasma and urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Cation-Exchange)[1][2]
Instrumentation
A standard HPLC system equipped with a UV detector is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: Endcapped C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)[3][4]
-
Data Acquisition and Processing: Empower™ 3 Chromatography Data Software or equivalent
Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 262 mM Ammonium acetate (80:20, v/v)[3][4]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm[5]
Sample Preparation Protocols
The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the available laboratory equipment. Three common and effective methods are detailed below.
Protocol 1: Protein Precipitation (for Plasma Samples)
This is a rapid and simple method for removing proteins from plasma samples.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (for Urine and Plasma Samples)
This method offers a higher degree of sample cleanup compared to protein precipitation.
-
To 500 µL of urine or plasma sample in a glass tube, add a suitable internal standard.
-
Adjust the sample pH to >9.0 using 1M Sodium Hydroxide.
-
Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Protocol 3: Solid-Phase Extraction (for Urine and Plasma Samples)
SPE provides the cleanest extracts and allows for sample concentration, leading to lower limits of quantification.[1][6]
-
Condition the SPE Cartridge: Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][2]
-
Sample Pre-treatment: To 500 µL of plasma or urine, add 500 µL of 4% phosphoric acid. Vortex to mix.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte with 1 mL of a 5% solution of formic acid in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analyze: Vortex for 30 seconds and inject into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative performance of the HPLC method for this compound based on data for structurally similar compounds.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.05 - 10 | 0.01 - 5 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 85 - 110% | 90 - 105% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 | 0.01 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Conclusion
The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The availability of multiple sample preparation protocols offers flexibility to researchers based on their specific analytical needs. The method is suitable for a range of applications in drug development and clinical research, though it is recommended that the method be fully validated in the end-user's laboratory to ensure compliance with all relevant regulatory guidelines.
References
- 1. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of benzethonium chloride in anthrax vaccine adsorbed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous identification and quantification by liquid chromatography of benzethonium chloride, methyl paraben and triclosan in commercial products labeled as grapefruit seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quaternary Ammonium Compounds and Protein Precipitation in Proteomics
Introduction
This document provides an overview of protein precipitation methods relevant to proteomics, with a specific focus on the inquiry into the use of Methylbenzethonium chloride. While direct applications of this compound for protein precipitation in proteomics are not extensively documented in current scientific literature, we can draw inferences from the use of structurally similar compounds, such as Benzethonium (B1203444) chloride, which are utilized in protein quantification assays. This document will cover the established use of Benzethonium chloride for protein determination and detail standard protein precipitation protocols widely employed in proteomics research.
This compound is a quaternary ammonium (B1175870) salt. While its primary applications are as an antiseptic and preservative, its chemical properties suggest a potential for interaction with proteins. Quaternary ammonium compounds can interact with proteins, leading to changes in their solubility. However, for proteomics applications, a precipitation agent must not only efficiently pellet proteins but also be compatible with downstream analytical techniques like mass spectrometry.
Part 1: Application of Benzethonium Chloride in Protein Quantification
Benzethonium chloride, a compound closely related to this compound, is used as a precipitating agent for the quantitative determination of total protein in biological fluids such as cerebrospinal fluid (CSF) and urine.[1][2][3] The primary methods employing Benzethonium chloride are turbidimetry and nephelometry.[1][2] In these methods, the addition of Benzethonium chloride to a sample causes protein denaturation and precipitation, resulting in a fine suspension.[4] The turbidity of this suspension is proportional to the protein concentration and can be measured spectrophotometrically.
Studies have shown that Benzethonium chloride has a consistent reactivity with various proteins, including albumin and immunoglobulins.[2] However, it has been noted that for some urine samples, anomalous results can occur, and the presence of interfering compounds in urine can make the method unsuitable for this sample type.[1][2]
Comparison of Protein Precipitants for Total Protein Determination in CSF and Urine
| Precipitating Agent | Principle | Advantages | Disadvantages | Reference |
| Benzethonium chloride | Turbidimetry/Nephelometry | Good precision, consistent reactivity with different proteins. | Can give anomalous results with urine samples; potential for interference. | [1][2] |
| Benzalkonium chloride | Turbidimetry/Nephelometry | Good precision, shows closest agreement with dye-binding methods. Recommended for automated CSF and urine protein estimations. | [1] | |
| Trichloroacetic acid (TCA) | Turbidimetry/Dye-binding | Well-established method. | Can lead to lower protein results compared to dye-binding methods. | [1] |
| Sulphosalicylic acid | Turbidimetry | Can lead to lower protein results compared to dye-binding methods. | [1] |
Part 2: Standard Protein Precipitation Protocols in Proteomics
Protein precipitation is a critical step in proteomics workflows to concentrate proteins, remove interfering substances (e.g., salts, detergents), and prepare samples for downstream analysis such as gel electrophoresis or mass spectrometry.[5][6] The choice of precipitation method can significantly impact protein recovery and representation.[5][7]
Workflow for Protein Precipitation in Proteomics
Caption: General workflow for protein precipitation in a proteomics experiment.
Commonly Used Protein Precipitation Methods in Proteomics
| Method | Principle | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) Precipitation | Acid-induced precipitation causes proteins to lose their hydration shell and aggregate. | Efficiently removes salts and detergents; results in a tight pellet. | Can cause protein denaturation, making it unsuitable for activity assays; pellets can be difficult to resuspend. |
| Acetone (B3395972) Precipitation | Reduces the dielectric constant of the solvent, leading to protein aggregation and precipitation. | Less harsh than TCA; can result in higher recovery of some proteins. | Pellets can be fluffy and difficult to handle; may not be as efficient at removing all contaminants.[8] |
| TCA-Acetone Precipitation | Combines the mechanisms of both TCA and acetone for a more effective precipitation. | More effective than either TCA or acetone alone.[5] | Similar to TCA, pellets can be difficult to resuspend.[8] |
| Methanol/Chloroform Precipitation | Proteins are precipitated at the interface of a methanol/chloroform/water mixture. | Efficiently removes lipids and other contaminants. | Can be more complex and time-consuming than other methods. |
| Ammonium Sulfate ("Salting Out") | High salt concentrations reduce protein solubility by competing for water molecules. | Generally preserves protein structure and function. | May not be as effective for dilute samples; high salt concentrations need to be removed before downstream analysis.[6] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This protocol is suitable for concentrating protein samples and removing interfering substances prior to gel electrophoresis.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Protein sample
-
Microcentrifuge tubes
-
Resuspension buffer (e.g., 1x Laemmli buffer)
Procedure:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA (diluted from 100% stock).
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Add 200 µL of ice-cold acetone to the pellet.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make resuspension difficult.
-
Resuspend the pellet in an appropriate volume of resuspension buffer.
Protocol 2: Acetone Precipitation
This protocol is a milder alternative to TCA precipitation and is often used for samples intended for mass spectrometry.
Materials:
-
Ice-cold acetone
-
Protein sample
-
Microcentrifuge tubes
-
Resuspension buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
Procedure:
-
Add four volumes of ice-cold acetone to your protein sample in a microcentrifuge tube.
-
Vortex briefly to mix.
-
Incubate at -20°C for at least 1 hour (can be left overnight).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in an appropriate volume of resuspension buffer.
Mechanism of Protein Precipitation by Organic Solvents
References
- 1. Nephelometric determination of total protein in cerebrospinal fluid and urine using benzalkonium chloride as precipitation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the benzethonium chloride method for routine determination of protein in cerebrospinal fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzethonium chloride method for proteins adapted to centrifugal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
Application Notes: In Vitro Evaluation of Methylbenzethonium Chloride Against Leishmania major
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride (MBCl) is a quaternary ammonium (B1175870) salt with established antimicrobial properties.[1][2] Research has demonstrated its potential as an antileishmanial agent, showing efficacy against Leishmania major, the causative parasite of cutaneous leishmaniasis. In vitro studies are crucial for elucidating the compound's mechanism of action, determining its potency, and assessing its selectivity against the parasite versus host cells. These application notes provide detailed protocols and data presentation guidelines for the in vitro study of this compound's effects on Leishmania major promastigotes and intracellular amastigotes. The primary mechanism of action identified is the induction of significant mitochondrial swelling in the parasite.[1][2][3]
Data Presentation
The efficacy of this compound against both the promastigote and amastigote stages of Leishmania major has been quantified. The following tables summarize the dose-dependent effects observed over a 96-hour treatment period.
Table 1: Effect of this compound on the Growth of Leishmania major Promastigotes
| Concentration (µg/mL) | Growth Index (%) after 48 hours | Growth Index (%) after 96 hours | Observations |
| 0 (Control) | 100 | 100 | Normal logarithmic growth; 3.96-fold increase in parasite number over 96 hours.[2] |
| 0.1 | Not specified | Barely affected | Minimal impact on parasite growth.[2] |
| 1.0 | Not specified | Major reduction | Significant inhibition of parasite proliferation.[2] |
| 2.0 | 6 | <0.2 | Near-complete elimination of parasites.[1][2][3] |
Growth Index (GI) = (Mean number of treated promastigotes / Mean number of untreated control promastigotes) x 100[2]
Table 2: Effect of this compound on Intracellular Leishmania major Amastigotes in C3H Mouse Macrophages
| Concentration (µg/mL) | Parasite Survival Index (%) Reduction after 48 hours | Parasite Survival Index (%) Reduction after 96 hours |
| 1.0 | 50 | 72 |
| 2.0 | Not specified | 87 (87% killed) |
Parasite Survival Index (PSI) is determined by comparing the mean number of intracellular parasites in an infected cell and the percentage of infected cells in treated versus untreated controls.[2]
Experimental Protocols
Protocol 1: In Vitro Susceptibility of Leishmania major Promastigotes
This protocol details the method to assess the effect of this compound on the growth of L. major promastigotes.
Materials:
-
Leishmania major (e.g., LRC-L137 strain)
-
NNN blood agar (B569324) medium
-
McCoy's medium (supplemented with 10% Fetal Calf Serum, 100 U/mL Penicillin, 100 µg/mL Streptomycin)
-
This compound (MBCl)
-
Sterile 0.15 M NaCl (saline)
-
24-well microplates
-
Hemocytometer or automated cell counter
-
Incubator (28°C)
Procedure:
-
Parasite Culture: Cultivate L. major promastigotes in NNN blood agar medium until they reach the logarithmic growth phase.[2]
-
Preparation of Parasite Suspension: Harvest the promastigotes and dilute them in supplemented McCoy's medium to a final concentration of 4 x 10⁶ parasites/mL.[2]
-
Drug Preparation: Prepare a stock solution of MBCl by dissolving 10 mg in 1 mL of sterile saline.[2] Sterilize the stock solution. Further dilute the stock solution in supplemented McCoy's medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 µg/mL).[2]
-
Assay Setup:
-
Dispense the parasite suspension into the wells of a 24-well microplate.
-
Add the various dilutions of MBCl to the respective wells.
-
Include untreated wells as a negative control.
-
-
Incubation: Incubate the microplate at 28°C for up to 4 days.[2]
-
Data Collection:
-
At 24, 48, 72, and 96 hours, mix the contents of each well gently.
-
Count the number of viable, motile promastigotes using a hemocytometer.
-
Observe parasite morphology and mobility under a microscope.[2]
-
-
Data Analysis: Calculate the Growth Index (GI) for each concentration and time point relative to the untreated control.
Protocol 2: In Vitro Susceptibility of Leishmania major Amastigotes
This protocol assesses the efficacy of MBCl against intracellular amastigotes within host macrophages.
Materials:
-
C3H mice (for macrophage isolation)
-
Thioglycolate broth
-
Leishmania major promastigotes (logarithmic phase)
-
RPMI-1640 or McCoy's medium with 10% FCS
-
24-well microplates with sterile glass coverslips
-
This compound (MBCl)
-
Giemsa stain
-
Microscope with oil immersion objective
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Macrophage Isolation: Prepare peritoneal macrophages from thioglycolate-stimulated C3H mice.[2]
-
Macrophage Seeding: Plate the harvested cells in 24-well microplates and incubate at 37°C in a 5% CO₂ atmosphere for 2 hours to allow adherence.[2]
-
Infection:
-
Remove non-adherent cells by washing with fresh medium.
-
Infect the adherent macrophages with L. major promastigotes at a suitable ratio (e.g., 10:1 parasites to macrophage).
-
Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.[2]
-
-
Drug Treatment:
-
Remove the medium containing extracellular parasites and wash the cells.
-
Add fresh medium containing various concentrations of MBCl (e.g., 0.5, 1.0, and 2.0 µg/mL).[2] Include an untreated control group.
-
-
Incubation: Incubate the plates for up to 4 days, replacing the medium with freshly prepared drug solutions daily.[2]
-
Data Collection:
-
At desired time points (e.g., 48 and 96 hours), remove the medium and fix the cells on the coverslips with methanol.
-
Stain the coverslips with Giemsa.
-
-
Data Analysis:
-
Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 200 cells per coverslip.
-
Calculate the Parasite Survival Index (PSI) by comparing the treated groups to the untreated control.
-
Visualizations
Experimental Workflows
Caption: Workflow for in vitro anti-leishmanial assays.
Proposed Mechanism of Action
Electron microscopy studies have revealed that this compound induces significant ultrastructural changes in Leishmania major, primarily targeting the mitochondria.
Caption: Proposed mechanism of MBCl on Leishmania major.
References
Protocol for Assessing the Anticancer Activity of Methylbenzethonium Chloride on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride is a quaternary ammonium (B1175870) salt with established antiseptic properties. Recent scientific investigations have highlighted the potential of the closely related compound, Benzethonium (B1203444) chloride, as a broad-spectrum anticancer agent. This document provides a detailed protocol for assessing the anticancer activity of this compound on various cell lines.
Note on Chemical Analogs: The majority of the detailed mechanistic and protocol-based research available focuses on Benzethonium chloride (BZN). This compound is a distinct but structurally similar compound, and has also been identified as selectively toxic to cancer cells[1]. The following protocols are based on the established methodologies for evaluating the anticancer effects of Benzethonium chloride and are expected to be directly applicable to the study of this compound.
Summary of Anticancer Activity
Benzethonium chloride has demonstrated significant antitumor effects across a range of cancer cell lines, including those of the head and neck, lung, and osteosarcoma.[2][3][4] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as the STAT3 and MAPK pathways.[4][5][6]
Data Presentation: Cytotoxicity of Benzethonium Chloride
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective dose (ED50) values of Benzethonium chloride in various cancer and normal cell lines, providing a benchmark for its cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 / ED50 (µM) | Citation(s) |
| Benzethonium Chloride | FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | [1][2] |
| Benzethonium Chloride | C666-1 | Nasopharyngeal Carcinoma | 5.3 | [1][2] |
| Benzethonium Chloride | CAL27 | Head and Neck Squamous Cell Carcinoma | 13.73 (at 48h) | [6] |
| Benzethonium Chloride | A549 | Lung Carcinoma | ~5-20 (dose-dependent) | [7] |
| Benzethonium Chloride | H1299 | Lung Carcinoma | ~5-20 (dose-dependent) | [7] |
| Benzethonium Chloride | NIH 3T3 | Normal Mouse Fibroblast | 42.2 | [1][2] |
| Benzethonium Chloride | GM05757 | Normal Human Fibroblast | 17.0 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT or MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., FaDu, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/MTS Addition: After the incubation period, add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: If using MTT, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. If using MTS, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by the compound.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against STAT3, p-STAT3, Cyclin D1, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence detection system. Analyze the changes in protein expression or phosphorylation levels.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the anticancer activity of this compound.
Hypothetical Signaling Pathway Inhibition by Benzethonium Chloride
Caption: Inhibition of the STAT3 signaling pathway by Benzethonium chloride.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Methylbenzethonium chloride as a tool for inducing apoptosis in cell biology research
Application Notes: Methylbenzethonium Chloride as a Potent Inducer of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a synthetic quaternary ammonium (B1175870) salt, is widely recognized for its antimicrobial properties.[1] Emerging research has identified it as a potent pro-apoptotic agent, demonstrating significant efficacy in inducing programmed cell death in various cancer cell lines.[1][2] Its mechanism of action and selective cytotoxicity against cancer cells compared to normal cells have positioned it as a valuable tool in cell biology research and a compound of interest for anticancer drug development.[1][3]
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][4] As a cationic and amphiphilic compound, it interacts with and disrupts mitochondrial membranes.[5] This leads to a critical event in the apoptotic cascade: the loss of mitochondrial membrane potential (ΔΨm).[4][5][6][7] The depolarization of the mitochondrial membrane precedes other apoptotic markers and results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[5] This release triggers the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7.[1][4] The activation of these executioner caspases leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately culminating in the morphological and biochemical hallmarks of apoptosis.[1][4] Some studies also suggest the involvement of endoplasmic reticulum (ER) stress and the inhibition of signaling pathways like STAT3 in the apoptotic process initiated by this compound.[1][4]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values, which represent the concentration required for 50% inhibition of cell viability, are summarized below. The data highlights a selective potency towards cancer cells.
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | EC₅₀/IC₅₀ (µM) | Reference |
| FaDu | Hypopharyngeal Squamous Cancer | Tetrazolium-based | 48 | 3.8 | [3][6][7] |
| C666-1 | Nasopharyngeal Cancer | Tetrazolium-based | 48 | 5.3 | [3][6][7] |
| A549 | Human Lung Cancer | WST-1 | 72 | Dose-dependent inhibition | [3] |
| H1299 | Human Lung Cancer | WST-1 | 72 | Dose-dependent inhibition | [3] |
| NIH 3T3 | Untransformed Mouse Fibroblast | Tetrazolium-based | 48 | 42.2 | [3][6][7] |
| GM05757 | Primary Normal Human Fibroblast | Tetrazolium-based | 48 | 17.0 | [3][6][7] |
Normal cell lines are italicized for comparison.
Visualized Signaling Pathways and Workflows
Caption: this compound-Induced Intrinsic Apoptosis Pathway.
Caption: General Experimental Workflow for Anticancer Drug Evaluation.
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced apoptosis.
Protocol 1: Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[6][8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the desired concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a no-cell control (medium only for background measurement).[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[3]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells (considered 100% viability).[3]
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[3][9] Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[3][9]
Materials:
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time (e.g., 12-48 hours). Include an untreated or vehicle control.[1]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[1]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1][3]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[1][3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1][3]
-
Data Interpretation:
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, whose activation is a hallmark of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Kit (or similar luminescent/fluorometric kit)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using a white-walled plate.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.[1]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Calculate the average luminescence for each treatment group. Normalize the caspase activity to cell number (can be done in a parallel plate using a viability assay) or protein concentration. Express the results as a fold change relative to the untreated control.
Protocol 4: Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway, such as caspases and PARP.[10]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash cells with cold PBS and lyse them using cold lysis buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.[1]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. Look for an increase in the cleaved forms of Caspase-3 (p17/p12 subunits) and PARP (89 kDa fragment) and a decrease in their full-length forms in treated samples.[10] Use a loading control like GAPDH or β-actin to normalize the data.
References
- 1. benchchem.com [benchchem.com]
- 2. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Titrimetric Determination of Methylbenzethonium Chloride in Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylbenzethonium chloride is a quaternary ammonium (B1175870) salt with antiseptic and disinfectant properties, widely used as a preservative in cosmetic and pharmaceutical formulations.[1][2] Accurate determination of its concentration in these products is crucial for ensuring product efficacy and safety. Titrimetric methods offer a reliable, cost-effective, and robust approach for the quantification of this compound and other quaternary ammonium compounds (QACs).[3] This document provides detailed protocols for two distinct titrimetric methods: a pharmacopeial two-phase iodometric titration and a potentiometric surfactant titration.
Principle of Methods
-
Two-Phase Iodometric Titration: This method, based on the United States Pharmacopeia (USP) assay, involves the reaction of this compound with potassium iodide to form quaternary ammonium iodide.[3][4] The iodide is then oxidized by potassium iodate (B108269) titrant in a strong acidic medium. A chloroform (B151607) layer is used to visually determine the endpoint; the titration is complete when the iodine color disappears from the immiscible organic layer.[4]
-
Potentiometric Surfactant Titration: This is a precipitation titration where the cationic this compound is titrated with a standard solution of an anionic surfactant, such as Sodium Dodecyl Sulfate (SDS).[5][6] The reaction forms an insoluble complex that precipitates out of solution.[6] The endpoint is detected by a potentiometric sensor, such as a surfactant-selective electrode, which measures the change in potential as the titrant is added. The equivalence point is identified by the maximum inflection in the titration curve.[7][8] This method avoids the use of chlorinated solvents and subjective color-based endpoint determination.[7]
Experimental Protocols
Protocol 1: Two-Phase Iodometric Titration (as per USP)
This protocol is adapted from the official USP monograph for the assay of this compound.[4]
Materials and Reagents:
-
This compound sample
-
Potassium iodate (KIO₃) solution, 0.05 M, standardized
-
Potassium iodide (KI) solution, 5% w/v (1 in 20), freshly prepared
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
250-mL conical separator with a glass stopper
-
250-mL glass-stoppered conical flask
-
50-mL burette
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the formulation equivalent to about 500 mg of this compound.[4]
-
Transfer the sample to a 250-mL conical separator containing 25 mL of chloroform, using 35 mL of water to aid the transfer.[4]
-
Reaction: Add 10.0 mL of a freshly prepared 5% potassium iodide solution to the separator.[4] Stopper the separator and shake well.
-
Extraction: Allow the layers to separate. Wash the aqueous layer with three successive 10-mL portions of chloroform and discard the chloroform washings.[4]
-
Transfer the aqueous layer to a 250-mL glass-stoppered conical flask. Rinse the separator with three 5-mL portions of water, adding the rinsings to the flask.[4]
-
Titration: Add 40 mL of cold hydrochloric acid to the flask and mix.[4]
-
Titrate with 0.05 M potassium iodate solution until the solution turns a light brown color.[4]
-
Add 5 mL of chloroform, stopper the flask, and shake vigorously.[4]
-
Continue the titration dropwise, shaking vigorously after each addition, until the chloroform layer becomes colorless and the aqueous layer is a clear yellow.[4]
-
Blank Determination: Perform a blank titration using 20 mL of water in place of the sample.[4]
Calculation:
Calculate the amount of this compound (C₂₈H₄₄ClNO₂) in the portion of the sample taken using the following formula:
Amount (mg) = (V_sample - V_blank) × M_KIO₃ × F
Where:
-
V_sample: Volume of KIO₃ titrant used for the sample (mL)
-
V_blank: Volume of KIO₃ titrant used for the blank (mL)
-
M_KIO₃: Molarity of the potassium iodate solution (mol/L)
-
F: Equivalence factor. Each mL of 0.05 M potassium iodate is equivalent to 46.21 mg of C₂₈H₄₄ClNO₂.[4]
Protocol 2: Potentiometric Surfactant Titration
This protocol describes a general method for the determination of QACs by direct titration with an anionic surfactant.[5][7][9]
Materials and Reagents:
-
This compound sample
-
Sodium Dodecyl Sulfate (SDS) solution, 0.004 M, standardized
-
Borate (B1201080) buffer solution, pH 10[5]
-
Deionized water
-
Automatic titrator (e.g., Metrohm Titrando, Hanna Instruments HI932)[7]
-
Surfactant-selective electrode or Nitrate ion-selective electrode (ISE)[6][7]
-
Ag/AgCl reference electrode[7]
-
Magnetic stirrer and stir bar
-
100-mL glass beaker
Procedure:
-
Instrument Setup: Connect the surfactant and reference electrodes to the automatic titrator. Calibrate the system as per the manufacturer's instructions.
-
Sample Preparation: Weigh an amount of sample containing approximately 0.02–0.06 mmol of this compound into a 100-mL beaker.[5]
-
Add 10 mL of the pH 10 borate buffer solution and dilute with deionized water to a total volume of about 50 mL.[5]
-
Titration: Place the beaker on the magnetic stirrer, immerse the electrodes and the titrator's dispensing tip into the solution.
-
Start the titration. The 0.004 M SDS solution is added as the titrant. The titrator will record the potential (mV) as a function of the titrant volume added.
-
The titration is complete when a clear, well-defined inflection point is observed in the titration curve. The titrator's software will automatically determine this endpoint.
-
Standardization: The molarity of the SDS titrant should be accurately determined by titrating against a primary standard cationic surfactant, such as Benzethonium chloride.[10][11]
Calculation:
The concentration of this compound is calculated automatically by the titrator software based on the volume of titrant consumed at the equivalence point. The general formula is:
% this compound = (V_SDS × M_SDS × MW_MBC × 100) / (W_sample × 1000)
Where:
-
V_SDS: Volume of SDS titrant used at the equivalence point (mL)
-
M_SDS: Molarity of the SDS solution (mol/L)
-
MW_MBC: Molecular weight of this compound (462.12 g/mol , anhydrous)[4]
-
W_sample: Weight of the sample taken (g)
Data Presentation
The following table summarizes the key parameters of the described titrimetric methods.
| Parameter | Protocol 1: Two-Phase Iodometric Titration | Protocol 2: Potentiometric Surfactant Titration |
| Principle | Redox Titration | Precipitation Titration[5] |
| Titrant | 0.05 M Potassium Iodate (KIO₃)[4] | 0.004 M Sodium Dodecyl Sulfate (SDS)[5] |
| Endpoint Detection | Visual (Color change in chloroform layer)[4] | Potentiometric (Surfactant ISE)[6][7] |
| Key Reagents | Chloroform, Potassium Iodide, HCl[4] | pH 10 Borate Buffer[5] |
| Advantages | Pharmacopeial method, no special electrodes needed | Automated, high precision, no chlorinated solvents[7][9] |
| Disadvantages | Use of hazardous chloroform, subjective endpoint | Requires specialized electrode and titrator |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the titrimetric analysis of this compound.
Caption: General workflow for titrimetric analysis.
Principle of Surfactant Titration
This diagram illustrates the chemical principle of the potentiometric surfactant titration method.
Caption: Reaction in potentiometric surfactant titration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzethonium Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. blog.hannainst.com [blog.hannainst.com]
- 7. academic.oup.com [academic.oup.com]
- 8. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 9. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hiranuma.com [hiranuma.com]
- 11. jmscience.com [jmscience.com]
Application Note: Identification of Impurities in Methylbenzethonium Chloride via Pyrolysis Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust methodology for the identification and analysis of potential impurities in Methylbenzethonium chloride raw material and formulated products using Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS). Due to the non-volatile and ionic nature of this compound, conventional GC-MS is not feasible. Pyrolysis GC-MS provides a reliable alternative by thermally degrading the parent compound and its impurities into characteristic, volatile fragments that can be readily separated and identified. This method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical and consumer products containing this compound.
Introduction
This compound is a quaternary ammonium (B1175870) salt with broad-spectrum antimicrobial properties, utilized as a preservative and active ingredient in various topical antiseptic and disinfectant products. The purity of this compound is paramount to its safety and effectiveness. Impurities can arise from the manufacturing process, degradation of the active ingredient, or from the raw materials used in synthesis.
The synthesis of this compound typically involves the quaternization of the tertiary amine, N,N-dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]amine, with benzyl (B1604629) chloride. This process can lead to several potential impurities, including unreacted starting materials and by-products from side reactions. Furthermore, degradation can occur under various storage conditions, potentially leading to the formation of other undesirable compounds.
This document provides a comprehensive protocol for the use of Py-GC-MS to identify these potential impurities, ensuring the high quality of this compound.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound impurities is depicted in the following diagram.
Caption: Experimental workflow for impurity analysis.
Experimental Protocols
Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of methanol, and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Dilute the filtered solution to a final concentration of approximately 100 µg/mL with methanol.
-
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) Parameters
-
Pyrolyzer:
-
Pyrolysis Temperature: 300°C
-
Pyrolysis Time: 10 seconds
-
Interface Temperature: 280°C
-
-
Gas Chromatograph (GC):
-
Injection Port Temperature: 280°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Scan Rate: 2 scans/second
-
Data Presentation: Potential Impurities and Characteristic Fragments
The following table summarizes potential impurities in this compound and their expected pyrolysis products and characteristic mass fragments, which can be used for their identification.
| Potential Impurity/Precursor | Structure | Expected Pyrolysis Products | Key Mass Fragments (m/z) |
| This compound (Parent) | C₂₈H₄₄ClNO₂ | N,N-dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]amine and Benzyl chloride | Amine: 335 (M+), 58 (base peak); Benzyl chloride: 126 (M+), 91 (base peak)[1][2] |
| Benzyl Chloride (Starting Material) | C₇H₇Cl | Benzyl chloride | 126 (M+), 91 (base peak), 65, 39[1][2] |
| N,N-dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]amine (Starting Material) | C₂₁H₃₇NO₂ | N,N-dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]amine | 335 (M+), 58 (base peak), 71, 86, 149 |
| Di-benzylated By-product | C₃₅H₅₀NO₂⁺ | Dibenzylmethylamine and corresponding ether fragment | Dibenzylmethylamine: 211 (M+), 91 (base peak), 120 |
| 4-(1,1,3,3-Tetramethylbutyl)toluene (Potential starting material impurity) | C₁₅H₂₄ | 4-(1,1,3,3-Tetramethylbutyl)toluene | 204 (M+), 147, 133, 91 |
| 2-(2-Chloroethoxy)ethyl(methyl)benzyldimethylammonium chloride (Potential by-product) | C₁₄H₂₄Cl₂N | 2-(2-Chloroethoxy)ethylamine and Benzyl chloride | Benzyl chloride: 126, 91; Chloroethoxy-amine fragment: various |
| Hydrolysis Product (Ether Cleavage) | C₁₉H₃₄N₂O | N,N-dimethyl-2-(2-hydroxyethoxy)ethanamine and 4-(1,1,3,3-tetramethylbutyl)toluene | Toluene derivative: 204, 147, 91; Amine fragment: 132 (M+), 58 (base peak) |
| Oxidation Product (Benzylic) | C₂₈H₄₂ClNO₃ | Benzaldehyde and corresponding amine | Benzaldehyde: 106 (M+), 105, 77 |
Discussion
The presented Py-GC-MS method provides a powerful tool for the comprehensive impurity profiling of this compound. The high temperature of the pyrolyzer effectively and reproducibly cleaves the quaternary ammonium salt into its constituent tertiary amine and benzyl chloride.[3] This allows for the separation and identification of these characteristic fragments, as well as any volatile impurities present in the sample.
Potential impurities can be identified by comparing their retention times and mass spectra to those of known reference standards or by interpretation of their fragmentation patterns. The base peak for long-chain tertiary amines, such as the one derived from this compound, is typically at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.[4][5] Benzyl chloride is characterized by its molecular ion at m/z 126 and a prominent tropylium (B1234903) ion at m/z 91.[1][2]
It is crucial to analyze the starting materials, particularly the tertiary amine precursor, for any impurities, as these may be carried through the synthesis and be present in the final product. Additionally, forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) can be performed to proactively identify potential degradation products and their characteristic fragments.
Conclusion
The Py-GC-MS method outlined in this application note is a specific, sensitive, and reliable technique for the identification of impurities in this compound. Its implementation in a quality control setting can significantly contribute to ensuring the purity, safety, and regulatory compliance of pharmaceutical and consumer products containing this active ingredient.
References
- 1. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved Table 2. Fragmentation Pattern for Beryl Chloride | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Spectrophotometric Assay of Methylbenzethonium Chloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride is a quaternary ammonium (B1175870) salt with potent antimicrobial and antiseptic properties. It is utilized as a preservative in a variety of pharmaceutical and cosmetic products to ensure their safety and stability. Accurate and precise quantification of this compound in solution is critical for quality control, formulation development, and regulatory compliance.
These application notes provide detailed protocols for two robust spectrophotometric methods for the determination of this compound in solution: Direct UV Spectrophotometry and Ion-Pair Extraction Spectrophotometry. While specific quantitative data for this compound is not extensively available in the public domain, the close structural similarity to Benzethonium chloride allows for the use of its well-established analytical parameters as a strong proxy.
Method 1: Direct UV Spectrophotometry
Principle: This method relies on the intrinsic ultraviolet (UV) absorbance of the aromatic chromophore within the this compound molecule. It is a rapid and straightforward technique suitable for relatively pure solutions where interfering UV-absorbing excipients are minimal.
Experimental Protocol
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Calibrated analytical balance and volumetric flasks
Reagents:
-
This compound reference standard
-
Distilled or deionized water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard, dissolve it in 0.1 M HCl, and dilute to 100 mL in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 M HCl to obtain concentrations in the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
Sample Preparation:
-
Accurately weigh or measure a quantity of the sample solution expected to contain this compound.
-
Dissolve and dilute the sample in 0.1 M HCl to bring the theoretical concentration of this compound within the calibration range.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use 0.1 M HCl as the blank.
-
Record the UV spectrum of a mid-range working standard solution to determine the wavelength of maximum absorbance (λmax). For the closely related Benzethonium Chloride, absorbance maxima are observed between 262 nm and 276 nm[1][2]. A similar range is expected for this compound.
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample solution using its measured absorbance and the calibration curve.
Method 2: Ion-Pair Extraction Spectrophotometry
Principle: This method offers enhanced sensitivity and selectivity. It involves the formation of a colored ion-pair complex between the cationic this compound and an anionic dye (e.g., bromophenol blue). This complex is then extracted into an immiscible organic solvent, and the absorbance of the colored organic phase is measured in the visible region.
Experimental Protocol
Instrumentation:
-
UV-Visible Spectrophotometer
-
1 cm glass or quartz cuvettes
-
Separatory funnels (100 mL)
-
pH meter
Reagents:
-
This compound reference standard
-
Bromophenol blue solution (0.1% w/v in water)
-
Phosphate (B84403) buffer (pH 7.0)
-
Chloroform (B151607) or Dichloromethane (HPLC grade)
-
Distilled or deionized water
Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Prepare as described in Method 1 and dilute accordingly with distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with distilled water to obtain concentrations in the desired linear range (e.g., 1, 2, 5, 10, 15 µg/mL).
Sample Preparation:
-
Prepare the sample solution as described in Method 1, using distilled water as the diluent, to achieve a concentration within the method's linear range.
Ion-Pair Complex Formation and Extraction:
-
In a series of separatory funnels, add 10 mL of each standard or sample solution.
-
To each funnel, add 5 mL of phosphate buffer (pH 7.0) and 2 mL of bromophenol blue solution.
-
Add 10 mL of chloroform to each funnel.
-
Shake vigorously for 2 minutes to facilitate the formation of the ion-pair and its extraction into the organic layer.
-
Allow the layers to separate completely.
-
Drain the organic (lower) layer into a clean, dry test tube, taking care to exclude any of the aqueous phase.
Spectrophotometric Measurement:
-
Use chloroform as the blank.
-
Measure the absorbance of the colored organic extracts at the wavelength of maximum absorbance (λmax) for the ion-pair complex (typically around 416 nm for similar complexes).
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the extracted standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Quantitative Data Summary
The following table summarizes the key performance parameters for the analytical methods for the quantification of Benzethonium chloride, which can be used as a reliable estimate for this compound.[3]
| Parameter | Direct UV Spectrophotometry | Ion-Pair Extraction Spectrophotometry | HPLC-UV |
| Linearity Range | 4.48 - 89.62 µg/mL | Lower µg/mL range (typically 1-20 µg/mL) | 1.5 - 3.5 µg/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.99 | > 0.9999 |
| Accuracy (% Recovery) | 95.88 - 102.45% | Typically 98 - 102% | 98.7 - 104.3% |
| Limit of Detection (LOD) | 0.14 - 1.07 µg/mL | Lower than direct UV | 1.5 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly reported, but derivable from LOD | Lower than direct UV | 3.5 µg/mL[4] |
| Wavelength (λmax) | ~262-276 nm[1][2] | ~416 nm (visible range) | ~275 nm[5] |
Visualizations
Experimental Workflow: Direct UV Spectrophotometry
Caption: Workflow for Direct UV Spectrophotometric Analysis.
Experimental Workflow: Ion-Pair Extraction Spectrophotometry
Caption: Workflow for Ion-Pair Extraction Spectrophotometry.
Logical Relationship of Analytical Method Validation
Caption: Key Validation Parameters for Analytical Methods.
References
- 1. Evaluation of an Ion-Associate Phase Formed In Situ from the Aqueous Phase by Adding Benzethonium Chloride and Sodium Ethylbenzenesulfonate for Microextraction [mdpi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
The Role of Methylbenzethonium Chloride as a Cationic Surfactant in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride (MBC) is a quaternary ammonium (B1175870) compound recognized for its properties as a cationic surfactant and its broad-spectrum antimicrobial activity.[1][2] Structurally, it comprises a benzyl (B1604629) group linked to a dimethylammonium moiety and a phenoxy-ethoxy-ethyl chain substituted with a methyl and a 1,1,3,3-tetramethylbutyl group.[1] While extensively utilized in pharmaceuticals, disinfectants, and topical treatments for its ability to disrupt microbial cell membranes, its application as a primary surfactant in sophisticated drug delivery systems is an emerging area of interest.[1][3] Its cationic nature and amphiphilic character suggest its potential in the formulation of various drug delivery platforms, including nanoemulsions, solid lipid nanoparticles (SLNs), and micellar solutions, to enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5][6]
These application notes provide a comprehensive guide for researchers on leveraging the cationic surfactant properties of this compound in the design and evaluation of novel drug delivery systems. Detailed protocols for formulation, characterization, and in vitro assessment are provided to facilitate further research and development in this area.
Applications of this compound in Drug Delivery
The utility of MBC in drug delivery systems stems from its physicochemical properties as a cationic surfactant. These properties can be harnessed for several applications:
-
Solubility Enhancement of Hydrophobic Drugs: The amphiphilic nature of MBC allows for the formation of micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their solubility and potential for oral or parenteral administration.[2][7]
-
Formation of Stable Nanoemulsions and Solid Lipid Nanoparticles: As a surfactant, MBC can be employed to stabilize the interface between oil and water phases, which is crucial for the formulation of nanoemulsions and solid lipid nanoparticles.[8][9] The positive charge imparted by MBC can also contribute to the stability of these formulations through electrostatic repulsion.
-
Topical and Ocular Drug Delivery: Cationic surfactants can act as penetration enhancers, facilitating the transport of drugs across biological membranes like the skin and cornea.[10][11] The positive charge of MBC may promote interaction with negatively charged cell surfaces, potentially increasing drug residence time and absorption.
-
Targeted Drug Delivery: The cationic surface charge of drug delivery systems formulated with MBC can be exploited for passive targeting to negatively charged tissues or cells, such as those found in tumors or sites of inflammation.
Data Presentation: Physicochemical Characterization of MBC-Based Drug Delivery Systems
Effective drug delivery system development relies on thorough physicochemical characterization. The following tables provide a template for presenting quantitative data from the analysis of MBC-based formulations. Note: The data presented here are illustrative examples, as specific experimental data for MBC in these applications is limited in publicly available literature. Researchers should generate their own data based on the provided protocols.
Table 1: Influence of this compound Concentration on Nanoemulsion Properties
| Formulation ID | Drug:Oil Ratio (w/w) | MBC Concentration (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NE-MBC-0.1 | 1:5 | 0.1 | 180 ± 5.2 | 0.25 ± 0.03 | +25.4 ± 1.5 | 1.8 | 90.2 ± 2.1 |
| NE-MBC-0.5 | 1:5 | 0.5 | 155 ± 4.8 | 0.21 ± 0.02 | +35.8 ± 1.8 | 1.9 | 95.5 ± 1.9 |
| NE-MBC-1.0 | 1:5 | 1.0 | 140 ± 3.9 | 0.18 ± 0.02 | +42.1 ± 2.0 | 1.9 | 97.3 ± 1.5 |
Table 2: In Vitro Drug Release from MBC-Stabilized Solid Lipid Nanoparticles
| Formulation ID | Time (hours) | Cumulative Drug Release (%) - pH 5.5 | Cumulative Drug Release (%) - pH 7.4 |
| SLN-MBC-0.5 | 1 | 10.2 ± 1.1 | 8.5 ± 0.9 |
| 4 | 25.6 ± 2.3 | 20.1 ± 1.8 | |
| 8 | 40.8 ± 3.1 | 35.4 ± 2.5 | |
| 12 | 55.3 ± 3.5 | 48.9 ± 3.0 | |
| 24 | 72.1 ± 4.0 | 65.7 ± 3.8 | |
| SLN-MBC-1.0 | 1 | 8.9 ± 0.8 | 7.1 ± 0.6 |
| 4 | 22.4 ± 1.9 | 18.2 ± 1.5 | |
| 8 | 35.7 ± 2.8 | 30.5 ± 2.2 | |
| 12 | 48.1 ± 3.2 | 42.3 ± 2.8 | |
| 24 | 65.9 ± 3.7 | 58.4 ± 3.5 |
Table 3: Cytotoxicity of Blank and Drug-Loaded MBC-Based Nanoformulations
| Formulation | Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
| Blank NE-MBC-0.5 | HEK293 | 48 | > 100 |
| Drug-Loaded NE-MBC-0.5 | A549 | 48 | 15.8 ± 1.2 |
| Blank SLN-MBC-1.0 | HaCaT | 48 | > 100 |
| Drug-Loaded SLN-MBC-1.0 | MCF-7 | 48 | 12.5 ± 1.1 |
Experimental Protocols
Protocol 1: Formulation of a this compound-Stabilized Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using MBC as the cationic surfactant for the delivery of a hydrophobic drug.
Materials:
-
Hydrophobic drug
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
This compound (MBC)
-
Co-surfactant (e.g., Transcutol-P, ethanol) (optional)
-
Purified water
-
High-shear homogenizer or microfluidizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the accurately weighed hydrophobic drug in the selected oil phase. Gentle heating or vortexing may be applied to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the desired concentration of MBC (and co-surfactant, if used) in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or a microfluidizer to reduce the droplet size to the nano-range. The processing time and pressure should be optimized for the specific formulation.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) with this compound
Objective: To formulate drug-loaded SLNs using MBC as a stabilizer.
Materials:
-
Hydrophobic drug
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
This compound (MBC)
-
Purified water
-
High-shear homogenizer and probe sonicator
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the hydrophobic drug in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve MBC in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer for a few minutes to form a hot pre-emulsion.
-
Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to further reduce the particle size.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under continuous stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug encapsulated within the MBC-based nanoparticles.
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle dispersion at a high speed to pellet the nanoparticles. Alternatively, use centrifugal filter units.
-
Quantification of Free Drug: Analyze the supernatant for the concentration of the free, unencapsulated drug using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100
-
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release profile of the encapsulated drug from the MBC-based formulation.
Procedure:
-
Setup: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Suspend the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxicity of the blank and drug-loaded MBC formulations on relevant cell lines.
Procedure:
-
Cell Seeding: Seed the selected cell line in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the blank and drug-loaded formulations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with media only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or XTT assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Mandatory Visualizations
Logical Workflow for Developing an MBC-Based Topical Drug Delivery System
Caption: A logical workflow for the development and evaluation of a this compound-based topical drug delivery system.
Potential Mechanism of MBC in Enhancing Drug Permeation
Caption: Potential mechanisms by which this compound may enhance topical or transdermal drug delivery.
Hypothetical Signaling Pathway Inhibition by an MBC-Delivered Kinase Inhibitor
Caption: Hypothetical enhancement of a kinase inhibitor's action via an MBC-based drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 2. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. research.monash.edu [research.monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry [ouci.dntb.gov.ua]
- 11. rjppd.org [rjppd.org]
Application Notes and Protocols: Investigating Mitochondrial Damage in Parasites by Methylbenzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride (MBCl) is a quaternary ammonium (B1175870) compound with demonstrated antimicrobial properties. Emerging research indicates its potential as an antiparasitic agent, with a primary mode of action involving the disruption of mitochondrial function. These application notes provide a summary of the known effects of MBCl on parasite mitochondria, with a focus on Leishmania species, and offer detailed protocols for key experiments to investigate these effects. Due to the limited availability of specific quantitative data for MBCl, information from the closely related compound, benzalkonium chloride (BAC), is included for illustrative purposes and is clearly noted.
Mechanism of Action
This compound, as a cationic molecule, is thought to target the negatively charged mitochondrial membranes of parasites. This interaction leads to a cascade of events culminating in mitochondrial dysfunction and parasite death. The proposed mechanism involves:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The initial event is the depolarization of the inner mitochondrial membrane, which is crucial for maintaining the proton gradient necessary for ATP synthesis.
-
Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential directly inhibits the function of ATP synthase, leading to a rapid depletion of cellular ATP.
-
Increased Production of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the leakage of electrons and the subsequent generation of superoxide (B77818) anions and other reactive oxygen species, causing oxidative stress and cellular damage.
-
Mitochondrial Swelling: Electron microscopy studies have shown that treatment with MBCl leads to marked swelling of the mitochondria in parasites, a morphological indicator of mitochondrial distress.[1][2]
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound and the related compound benzalkonium chloride on parasites and their mitochondria.
Table 1: Efficacy of this compound against Leishmania major
| Parameter | Organism Stage | Concentration (µg/ml) | Observation | Reference |
| Parasite Viability | Promastigotes | 2 | ~100% killing within 4 days | [1][2] |
| Parasite Viability | Amastigotes | 2 | 87% killing within 4 days | [1][2] |
| Mitochondrial Morphology | Promastigotes | Not Specified | Marked swelling of mitochondria | [1][2] |
Table 2: Illustrative Quantitative Data on Mitochondrial Damage by Benzalkonium Chloride (BAC) in Mammalian Cells *
| Parameter | Cell Type | IC50 | Observation | Reference |
| Mitochondrial ATP Synthesis | Human Corneal Epithelial Cells | 5.3 µM | Concentration-dependent inhibition | [3] |
| O2 Consumption | Human Corneal Epithelial Cells | 10.9 µM | Direct inhibition of mitochondrial complex I | [3] |
| Cytotoxicity | Cybrid Cells | 22.8 µM | Concentration-dependent cytotoxicity | [3] |
*This data is provided as a reference to illustrate the potential quantitative effects on mitochondrial function, as specific data for this compound in parasites is not currently available.
Experimental Protocols
Detailed methodologies for key experiments to assess mitochondrial damage by this compound are provided below.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent probe JC-1 to determine the mitochondrial membrane potential in parasites. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
Parasite culture (e.g., Leishmania major promastigotes)
-
This compound (MBCl)
-
JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Parasite Preparation: Culture parasites to the desired growth phase (e.g., logarithmic phase for promastigotes).
-
Treatment: Seed the parasites in a 96-well plate at a density of 1 x 10^6 cells/well. Treat the cells with varying concentrations of MBCl for a predetermined time (e.g., 24 hours). Include untreated controls and a positive control treated with FCCP (e.g., 5-10 µM).
-
Staining: Add JC-1 dye to each well to a final concentration of 2 µM. Incubate the plate in the dark at the appropriate temperature for the parasite (e.g., 26°C for Leishmania promastigotes) for 30 minutes.
-
Washing: Centrifuge the plate and wash the cells twice with PBS to remove excess dye.
-
Measurement: Resuspend the cells in PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of ~485/530 nm for green fluorescence (monomers) and ~550/600 nm for red fluorescence (aggregates). Alternatively, analyze the cells by flow cytometry.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 2: Measurement of Intracellular ATP Levels
This protocol uses a luciferin-luciferase-based assay to quantify intracellular ATP levels. The amount of light produced is directly proportional to the ATP concentration.
Materials:
-
Parasite culture
-
This compound (MBCl)
-
ATP Assay Kit (containing luciferase and D-luciferin)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Parasite Preparation and Treatment: Prepare and treat the parasites with MBCl as described in Protocol 1.
-
Cell Lysis: Following treatment, add the ATP releasing agent from the kit to each well to lyse the cells and release ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. A decrease in luminescence indicates a reduction in intracellular ATP levels.
Protocol 3: Detection of Reactive Oxygen Species (ROS)
This protocol employs the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Parasite culture
-
This compound (MBCl)
-
H2DCFDA
-
Hydrogen peroxide (H₂O₂) - positive control
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Parasite Preparation and Treatment: Prepare and treat the parasites with MBCl as described in Protocol 1. Include a positive control treated with H₂O₂ (e.g., 100 µM).
-
Staining: Add H2DCFDA to each well to a final concentration of 10 µM. Incubate the plate in the dark at the appropriate temperature for 30-60 minutes.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Resuspend the cells in PBS. Measure the fluorescence intensity using a fluorescence plate reader with an excitation/emission of ~485/530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 4: Transmission Electron Microscopy (TEM) for Mitochondrial Morphology
This protocol outlines the general steps for preparing parasite samples for TEM to observe ultrastructural changes in mitochondria, such as swelling.
Materials:
-
Parasite culture
-
This compound (MBCl)
-
Glutaraldehyde (B144438) (2.5%) in cacodylate buffer
-
Osmium tetroxide (1%)
-
Ethanol (B145695) series (for dehydration)
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297)
-
Lead citrate
Procedure:
-
Parasite Preparation and Treatment: Treat a high-density culture of parasites with MBCl.
-
Fixation: Harvest the parasites by centrifugation and fix the cell pellet with 2.5% glutaraldehyde in cacodylate buffer for 2 hours at 4°C.
-
Post-fixation: Wash the cells in cacodylate buffer and post-fix with 1% osmium tetroxide for 1 hour at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the samples with propylene oxide and then embed in epoxy resin.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of the mitochondria.
-
Analysis: Compare the mitochondrial morphology of treated and untreated parasites, looking for signs of swelling, cristae disruption, and matrix condensation.
Visualizations
The following diagrams illustrate the proposed signaling pathway of mitochondrial damage induced by this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of mitochondrial damage by MBCl.
Caption: General experimental workflow for investigating mitochondrial damage.
References
Troubleshooting & Optimization
Overcoming Methylbenzethonium chloride solubility issues in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylbenzethonium chloride. Our aim is to help you overcome common challenges, particularly those related to solubility in phosphate-buffered saline (PBS), and to provide a deeper understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in PBS. Why is it so difficult to dissolve?
A1: this compound, a quaternary ammonium (B1175870) salt, can exhibit poor solubility in aqueous solutions with high salt concentrations like PBS. This can be attributed to the "common ion effect" and "salting out," where the high concentration of ions in PBS reduces the solubility of the salt. While readily soluble in alcohol and chloroform, its solubility in water is estimated to be very low.
Q2: What is the expected solubility of this compound in aqueous solutions?
A2: The estimated aqueous solubility of this compound is approximately 0.1643 mg/L at 25°C. However, through the use of co-solvents, significantly higher concentrations can be achieved. For instance, a concentration of ≥ 1.25 mg/mL is attainable using a co-solvent system.
Q3: Are there any visible signs that my this compound has not dissolved properly?
A3: Yes, undissolved this compound in your PBS solution may appear as a precipitate, cloudiness, or phase separation. If you observe any of these, it is crucial to address the solubility issue before proceeding with your experiment to ensure accurate and reproducible results.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be used to aid dissolution. However, it is important to monitor the temperature carefully to avoid degradation of the compound. Sonication can also be a useful technique to aid in the dissolution process.
Q5: How does pH affect the solubility of this compound?
A5: While specific data on the effect of pH on this compound solubility in PBS is limited, the charge of the molecule is stable across a wide pH range. Therefore, pH adjustment is not a primary method for altering its solubility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides step-by-step protocols to help you prepare clear, usable solutions of this compound in aqueous buffers for your experiments.
Initial Preparation and Stock Solutions
It is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before further dilution into your aqueous experimental buffer.
Solubility Data
The following table summarizes the achievable concentrations of this compound and the closely related Benzethonium chloride using various solvent systems.
| Compound | Solvent System | Achievable Concentration |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 1.25 mg/mL (2.70 mM)[1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.70 mM)[1] |
| Benzethonium chloride | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL (5.58 mM) |
| Benzethonium chloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM) |
| Benzethonium chloride | PBS | 120 mg/mL (267.81 mM) |
Note: While the properties of this compound and Benzethonium chloride are considered virtually identical, solubility can vary. The data for Benzethonium chloride is provided for reference.
Experimental Protocols
Protocol 1: Co-Solvent Method for In Vitro/In Vivo Experiments
This protocol is suitable for preparing this compound solutions for cell culture or animal studies where the presence of organic co-solvents is acceptable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a 12.5 mg/mL stock solution.
-
Prepare the working solution (example for 1 mL): a. To 400 µL of PEG300, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. b. Mix the solution thoroughly. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of sterile PBS to reach a final volume of 1 mL. e. The final concentration of this compound will be 1.25 mg/mL.
Protocol 2: Cyclodextrin-Based Method
This method utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound, which can be a good alternative for applications sensitive to organic co-solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare a 20% SBE-β-CD solution: Dissolve SBE-β-CD in sterile PBS to a final concentration of 20% (w/v).
-
Prepare a stock solution: Dissolve this compound in DMSO to create a 12.5 mg/mL stock solution.
-
Prepare the working solution (example for 1 mL): a. To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. b. Mix thoroughly until the solution is clear. c. The final concentration of this compound will be 1.25 mg/mL.
Signaling Pathways and Experimental Workflows
This compound and its analogue, Benzethonium chloride, have been shown to induce apoptosis and affect key cellular signaling pathways. The following diagrams illustrate these processes and a typical experimental workflow for assessing cytotoxicity.
References
Technical Support Center: Optimizing Methylbenzethonium Chloride in Antimicrobial Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of Methylbenzethonium chloride in antimicrobial efficacy studies. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant.[1] Its primary antimicrobial mechanism involves the disruption of microbial cell membranes. The positively charged portion of the molecule interacts with the negatively charged components of the bacterial or fungal cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[2][3]
Q2: What is the general antimicrobial spectrum of this compound?
A2: this compound exhibits broad-spectrum antimicrobial activity against a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and viruses.[1][4] Some studies suggest it is more effective against Gram-positive bacteria than Gram-negative bacteria.[5]
Q3: In what concentrations is this compound typically used?
A3: The concentration of this compound varies depending on the application. In cosmetics, it is considered safe for use at concentrations of 0.5% for products applied to the skin and a maximum of 0.02% for products used in the eye area. For use as a skin disinfectant, concentrations of 0.1-0.2% are considered safe and effective.[3]
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound in aqueous solutions can be influenced by pH. It is generally stable within a pH range of 4.8 to 7.0. Outside of this range, hydrolysis or precipitation may occur, which can alter its bioavailability and antimicrobial efficacy. For long-term storage of solutions, the use of buffered solutions is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible MIC/MBC results | Inoculum size variability; Contamination of cultures or reagents; Improper serial dilutions; Variation in incubation time or temperature. | Standardize your inoculum preparation to a 0.5 McFarland standard. Use aseptic techniques meticulously to prevent contamination. Verify the accuracy of your pipettes and dilution technique. Ensure consistent incubation conditions for all experiments. |
| No antimicrobial activity observed | Concentration of this compound is too low; Inactivation of the compound by components in the growth medium (e.g., anionic surfactants, organic matter); The target microorganism is resistant. | Test a broader and higher range of concentrations. Use a defined, standard medium like Mueller-Hinton Broth, which is recommended for susceptibility testing. Include a known susceptible control strain to verify the activity of your compound stock. |
| "Skipped wells" in a broth microdilution assay (growth in higher concentration wells but not in lower ones) | Contamination of a single well; Pipetting error leading to an incorrect concentration in a well; The compound may have precipitated at higher concentrations. | Carefully check for contamination in the affected wells. Repeat the assay with fresh dilutions. Visually inspect the wells for any precipitation of the compound. |
| MIC is observed, but MBC is much higher or not achieved | The compound is bacteriostatic, not bactericidal, at the tested concentrations; The initial inoculum was too high; Insufficient contact time for bactericidal activity. | An agent is generally considered bactericidal if the MBC is no more than four times the MIC. A higher ratio suggests bacteriostatic activity. Ensure the starting inoculum is standardized (typically ~5 x 10^5 CFU/mL). The standard for MBC determination is a prolonged incubation of 18-24 hours. |
Data Presentation
Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound are limited in publicly available literature. The following tables provide representative MIC values for the closely related compound, Benzethonium chloride , which can serve as a valuable reference point for initial concentration range selection. It is important to note that MIC values can vary based on the specific microbial strain, inoculum size, and testing methodology.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzethonium Chloride Against Bacteria
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1 - 4 |
| *Methicillin-Resistant S. aureus (MRSA) | Gram-positive | ~3.9 - 15.6 |
| Escherichia coli | Gram-negative | 50 |
Note: Data for Benzethonium Chloride is presented as a proxy due to limited availability for this compound.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzethonium Chloride Against Fungi
| Microorganism | Type | MIC (µg/mL) |
| Candida albicans | Yeast | No specific MIC value found, but fungicidal effects have been noted. |
| Fusarium solani | Mold | Effective at 50,000 µg/L (50 µg/mL) |
| Fusarium oxysporum | Mold | Effective at 50,000 µg/L (50 µg/mL) |
Note: Data for Benzethonium Chloride is presented as a proxy due to limited availability for this compound.
Mandatory Visualizations
Antimicrobial Mechanism of this compound
References
Technical Support Center: Mitigating Methylbenzethonium Chloride Interference
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address interference caused by Methylbenzethonium chloride in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my samples?
This compound is a synthetic quaternary ammonium (B1175870) compound (QAC).[1][2] QACs are cationic surfactants widely used for their antimicrobial and disinfectant properties in personal care products, cleaning agents, and preservatives.[1][3] Its presence in an experimental sample could stem from contamination from lab disinfectants, leachables from plasticware, or as an excipient in a drug formulation being tested.
Q2: How does this compound interfere with enzymatic assays?
As a cationic detergent, this compound can interfere with enzymatic assays through several mechanisms:
-
Enzyme Denaturation: The amphiphilic nature of QACs allows them to disrupt the non-covalent bonds that maintain a protein's three-dimensional structure.[4] Cationic detergents are often considered denaturing, which can lead to a partial or complete loss of enzyme activity.[5]
-
Aggregate Formation: Like many detergents, this compound can form colloidal aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes by sequestering them, leading to false-positive results, particularly in high-throughput screening (HTS) campaigns.[6]
-
Disruption of Membranes: The primary antimicrobial action of QACs is the disruption of the cell membrane's lipid bilayer.[4][7] This can be a significant issue for assays involving membrane-bound enzymes, where the detergent can solubilize the membrane and alter the enzyme's native environment and function.
-
Interference with Detection: Some detergents can interfere directly with the assay's detection method, for example, by absorbing light at the same wavelength as the product being measured or by quenching a fluorescent signal.[6]
Q3: What are the common signs of interference by this compound?
Common indicators of interference include:
-
Unexpectedly low or no enzyme activity.
-
A high rate of "hits" in an HTS campaign that are later found to be non-specific.
-
Poor reproducibility and high variability between replicate wells.
-
A "steep" dose-response curve that is characteristic of aggregate-based inhibition.
-
Precipitation or cloudiness in the assay wells when the compound is added.
Troubleshooting Guide
Problem: My enzyme activity is significantly reduced or absent after adding my test compound.
This is a common issue when a sample contains an interfering substance like this compound. The following workflow can help diagnose and solve the problem.
Step 1: Dilute the Sample
The simplest first step is to dilute the sample.[8][9] If this compound is present at a concentration high enough to cause denaturation or aggregation, dilution may lower its concentration below the threshold for interference while keeping your analyte concentration within the detection range.
Step 2: Implement a Sample Cleanup Protocol
If dilution is ineffective or not feasible, removing the interfering substance is the next logical step.[8] Two common and effective methods are Solid-Phase Extraction (SPE) and Protein Precipitation.
| Mitigation Strategy | Principle | Best For | Considerations |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid stationary phase and a liquid mobile phase. A C18 sorbent can retain QACs, allowing the analyte of interest to be eluted separately. | Removing contaminants from complex matrices when the analyte's properties are distinct from the interferent. | Requires method development to optimize sorbent, wash, and elution steps. May lead to some analyte loss. |
| Protein Precipitation | Use of an organic solvent (e.g., ice-cold acetonitrile (B52724) or acetone) to precipitate proteins, leaving small molecules (including potential interferents) in the supernatant.[10] | Removing proteins that may be the source of interference or that are not the analyte of interest. | The analyte must be soluble in the chosen solvent. The solvent must then be evaporated, and the analyte reconstituted, adding steps to the workflow.[10] |
Protocol 1: Sample Cleanup by Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
-
Select Cartridge: Choose a C18 SPE cartridge appropriate for your sample volume.
-
Conditioning: Condition the cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not let the sorbent bed go dry.
-
Loading: Load your sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any unbound, non-interfering components. This step may need optimization to ensure the analyte of interest is retained while the interferent is washed away or vice-versa.
-
Elution: Elute your target analyte using an appropriate solvent (e.g., acetonitrile or methanol). Collect the eluate for your enzymatic assay.
-
Dry-Down & Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the analyte in your assay buffer.
Problem: My high-throughput screen (HTS) yielded a high number of positive "hits," and I suspect false positives.
This is a classic sign of aggregate-based inhibition.[6] this compound, as a detergent, can form aggregates that non-specifically inhibit enzymes.[6] A detergent counter-screen is the gold-standard method to identify these false positives.[11]
Protocol 2: Detergent Titration Counter-Screen
This experiment compares the dose-response of your hit compound in the presence and absence of a non-ionic detergent.[11]
-
Prepare Buffers: Prepare two batches of your standard assay buffer.
-
Buffer A: Standard assay buffer (no added detergent).
-
Buffer B: Standard assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100).
-
-
Prepare Compound Dilutions: Create a serial dilution of your test compound (and this compound as a control) in your standard solvent (e.g., DMSO).
-
Set Up Assay Plates:
-
In Plate 1, add your compound dilutions to wells containing Buffer A.
-
In Plate 2, add the identical compound dilutions to wells containing Buffer B.
-
-
Add Enzyme and Substrate: Add the enzyme and substrate to all wells according to your standard assay protocol.
-
Incubate and Read: Incubate the plates and measure the reaction progress using your established detection method.
-
Analyze Data: Calculate the IC50 value for the compound in the presence and absence of the detergent.
Interpretation of Results:
| IC50 Shift with Detergent | Interpretation |
| Significant Rightward Shift (>3-fold increase) | The compound is likely an aggregate-based inhibitor. The non-ionic detergent disrupts the aggregates, requiring a much higher concentration of the compound to cause inhibition.[6] |
| No Significant Shift | The compound is likely a true inhibitor, interacting specifically with the enzyme. |
| Common Non-Ionic Detergents for Counter-Screens |
| Triton X-100 |
| Tween-20 |
| Brij-35 |
| n-octylglucoside |
| Note: Always use high-purity detergents, as older stock can contain peroxides that may inhibit enzymes.[5] |
Summary of Mitigation Strategies
The choice of strategy depends on the nature of the problem and the experimental context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride | C28H44ClNO2 | CID 5702238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 8. Sample Preparation Techniques | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting precipitation of Methylbenzethonium chloride in high-salt buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of Methylbenzethonium chloride in high-salt buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1] Its properties make it useful as an antiseptic, disinfectant, and preservative in a variety of applications, including pharmaceutical formulations.[2][3] In research settings, it may be used for its antimicrobial properties or as a component in drug delivery systems.
Q2: I observed precipitation when I dissolved this compound in my high-salt buffer. What is the likely cause?
The precipitation of this compound in high-salt buffers is most likely due to a phenomenon known as "salting out".[4][5][6][7][8][9] At high concentrations, salt ions compete with the this compound molecules for hydration by water molecules. This reduces the solubility of the compound, causing it to precipitate out of the solution.
Q3: Can the type of buffer I use affect the solubility of this compound?
Yes, the buffer composition can influence solubility. While specific data for this compound is limited, studies on similar compounds suggest that both the buffer species (e.g., phosphate (B84403) vs. Tris) and the pH can impact the solubility of ionizable drugs.[10][11] It is advisable to test solubility in your specific buffer system.
Troubleshooting Guide
Issue: this compound precipitates out of my high-salt buffer solution.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Troubleshooting Workflow
References
- 1. slate.greyb.com [slate.greyb.com]
- 2. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Re: What is the mechanism of 'salting-out' or 'salting in' [madsci.org]
- 6. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. goldbio.com [goldbio.com]
- 10. welltchemicals.com [welltchemicals.com]
- 11. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on the stability and activity of Methylbenzethonium chloride solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Methylbenzethonium chloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound solutions?
A1: this compound solutions are generally stable within a pH range of 4.8 to 7.0.[1] Solutions outside this range, particularly in alkaline conditions, may be susceptible to hydrolysis and precipitation, which can affect their potency and physical stability.[1] For long-term storage, it is advisable to use buffered solutions to maintain the pH within this optimal range.[1]
Q2: How does pH affect the antimicrobial activity of this compound?
A2: As a quaternary ammonium (B1175870) compound (QAC), the antimicrobial efficacy of this compound can be influenced by pH. Generally, QACs are effective over a broad pH range. However, their activity against specific microorganisms can vary. For instance, studies on the closely related Benzalkonium chloride have shown greater efficacy against Salmonella species at a slightly acidic pH of 6 compared to an alkaline pH of 9.
Q3: Can this compound solutions be autoclaved for sterilization?
A3: Aqueous solutions of the closely related compound Benzethonium chloride can be sterilized by autoclaving. It is expected that this compound solutions would exhibit similar stability to heat sterilization. However, it is crucial to ensure the pH of the solution is within the stable range (4.8-7.0) before autoclaving to prevent degradation.
Q4: What are the common signs of degradation in a this compound solution?
A4: Degradation of a this compound solution can manifest as a loss of clarity, formation of a precipitate, or a decrease in antimicrobial effectiveness. A significant shift in the pH of the solution can also indicate chemical instability.
Q5: Are there any known incompatibilities for this compound solutions related to pH?
A5: Yes, this compound, like other QACs, is incompatible with anionic detergents and soaps. The presence of these substances can lead to the precipitation of the active ingredient, especially in neutral to alkaline solutions. Additionally, strong oxidizing agents and nitrates can also be incompatible. It has been noted that mineral acids can cause precipitation in aqueous solutions of Benzethonium chloride at concentrations greater than 2%.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
| Potential Cause | Troubleshooting Steps |
| pH outside the optimal range (4.8-7.0) | 1. Measure the current pH of the solution. 2. If the pH is too high (alkaline) or too low (acidic), adjust it to within the 4.8-7.0 range using a suitable buffer. 3. Observe if the precipitate redissolves. If not, the degradation may be irreversible. |
| Incompatibility with other formulation components | 1. Review the full composition of the solution. 2. Ensure no anionic surfactants (e.g., soaps) are present. 3. If other ionic species are present, consider their potential to form insoluble salts with the chloride anion. |
| Concentration exceeds solubility at a given pH | 1. Verify the concentration of this compound. 2. Check the solubility data for the specific pH and temperature of your solution. 3. If necessary, dilute the solution to a concentration known to be soluble under your experimental conditions. |
Issue 2: Reduced Antimicrobial Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH for activity against the target microorganism | 1. Determine the optimal pH for the efficacy of this compound against your specific microorganism of interest. 2. Adjust the pH of your experimental medium accordingly, ensuring it remains within the stability range of the compound. |
| Degradation of the active ingredient | 1. Assess the solution for signs of degradation (e.g., precipitation, color change). 2. Quantify the concentration of active this compound using a validated analytical method, such as HPLC. 3. If degradation is confirmed, prepare a fresh solution, ensuring the pH is buffered to the optimal stability range. |
| Interaction with components in the test medium | 1. Evaluate the composition of your culture or test medium for any interfering substances, such as anionic compounds. 2. If possible, use a simpler, defined medium for initial activity testing to rule out interactions. |
Data Presentation
Disclaimer: The following quantitative data is for Benzethonium chloride, a structurally similar quaternary ammonium compound. Due to the limited availability of specific data for this compound, this information is provided as a close approximation. Users should validate these findings for their specific applications.
Table 1: pH-Dependent Stability of Benzethonium Chloride Solutions
| pH | Temperature (°C) | Duration | Observation | Stability Status |
| < 4.8 | Ambient | Variable | Potential for precipitation at concentrations >2% | Use with caution |
| 4.8 - 7.0 | Ambient | Long-term | No significant degradation or precipitation | Stable |
| > 7.0 | Ambient | Variable | Increased risk of hydrolysis and precipitation | Potentially unstable |
Table 2: Antimicrobial Activity of a Benzalkonium Chloride-Based Disinfectant at Different pH Values against Salmonella Species
| Organism | Dilution | Organic Matter Simulator | Concentration of Organic Matter | Activity at pH 6 | Activity at pH 9 |
| S. Enteritidis | 1:1000 | Fetal Bovine Serum | 1-7% | Effective | Effective |
| S. Enteritidis | 1:1000 | Whole Milk | 1-7% | Effective | Ineffective at 7% |
| S. Enteritidis | 1:1000 | Skim Milk | 1-7% | Effective | Effective |
| S. Typhimurium | 1:1000 | Fetal Bovine Serum | 1-7% | Effective | Effective |
| S. Typhimurium | 1:1000 | Whole Milk | 1% | Effective | Effective |
| S. Typhimurium | 1:1000 | Whole Milk | 3-7% | Effective | Ineffective |
| S. Typhimurium | 1:1000 | Skim Milk | 1-3% | Effective | Effective |
| S. Typhimurium | 1:1000 | Skim Milk | 5-7% | Effective | Ineffective |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To assess the stability of a this compound solution under acidic and alkaline stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
pH meter
-
Water bath or incubator set to 60°C
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Acidic Degradation: a. Mix equal volumes of the this compound solution and 0.1 M HCl. b. Incubate the mixture at 60°C. c. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Alkaline Degradation: a. Mix equal volumes of the this compound solution and 0.1 M NaOH. b. Incubate the mixture at 60°C. c. Withdraw aliquots at the same time points as the acidic degradation study. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Analysis: a. Analyze the parent compound concentration in all samples by a validated stability-indicating HPLC method. b. Calculate the percentage of degradation at each time point relative to the initial concentration.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
Objective: To determine the effect of pH on the antimicrobial activity of this compound.
Materials:
-
This compound stock solution
-
Bacterial or fungal culture of interest
-
Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) buffered to various pH values (e.g., 5.0, 6.0, 7.0, 8.0)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in each of the buffered broth media in the wells of the 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) for each pH value.
-
Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism at each pH.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: General degradation pathways for QACs under acidic and alkaline conditions.
References
Minimizing the effect of serum proteins on Methylbenzethonium chloride's in vitro activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylbenzethonium chloride (MBC) in vitro. The primary focus is to address the common issue of serum protein interference and provide strategies to minimize its effect on experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My in vitro experiment with this compound in a serum-containing medium shows lower than expected activity. Could serum protein binding be the cause?
A1: Yes, it is highly probable. This compound, as a quaternary ammonium (B1175870) compound, is likely to bind to serum proteins, primarily albumin. This binding sequesters the compound, reducing its free concentration and thus its availability to interact with target cells or molecules in your assay. The result is an apparent decrease in potency (e.g., a higher IC50 value).
Q2: How can I confirm that serum proteins are interfering with my MBC assay?
A2: You can perform a concentration-response curve for MBC in the presence and absence of serum or with varying concentrations of serum (e.g., 2%, 5%, 10% Fetal Bovine Serum). A rightward shift in the IC50 value with increasing serum concentration is a strong indicator of protein binding.
Q3: What are the primary methods to reduce the impact of serum protein binding?
A3: Several strategies can be employed:
-
Use a serum-free or low-serum medium: This is the most direct way to eliminate the interference. However, it may not be feasible for all cell types.
-
Increase the concentration of MBC: You can compensate for the protein binding by increasing the total concentration of MBC in your experiment. This should be done cautiously to avoid off-target effects.
-
Use modified serum: Heat-inactivated serum can sometimes have altered protein binding characteristics.
-
Determine the free fraction: Quantify the unbound concentration of MBC in your serum-containing medium using techniques like equilibrium dialysis or ultrafiltration. This will allow you to correlate the observed activity with the actual free concentration of the compound.
Q4: My results are inconsistent even when I try to control for serum proteins. What else could be affecting my assay?
A4: Besides serum proteins, other factors can influence the in vitro activity of MBC:
-
Non-specific binding to labware: MBC can adhere to plastic surfaces of plates and tubes, reducing its effective concentration. Using low-binding labware can mitigate this.
-
pH of the medium: Changes in pH can alter the charge of MBC and interacting proteins, potentially affecting binding. Ensure your medium is properly buffered.
-
Presence of other interfering substances: Components in complex media or even the test cells themselves can interact with MBC.
Data Presentation: Impact of Serum Proteins on Quaternary Ammonium Compound Activity
| Quaternary Ammonium Compound | BSA Concentration (mM) | Bactericidal Concentration (mM) without BSA | Bactericidal Concentration (mM) with BSA | Fold Increase in Required Concentration |
| 1-decyl betaine (B1666868) ester (B10) | 1.5 | 0.69 | 4.1 | ~5.9 |
| 1-tetradecyl betaine ester (B14) | 1.5 | 0.006 | 1.8 | 300 |
Data adapted from a study on the effect of BSA on the bactericidal effect of amphiphilic betaine esters.[1]
Experimental Protocols
Protocol 1: Determination of Free Fraction of MBC using Equilibrium Dialysis
This protocol allows for the determination of the unbound concentration of MBC in a serum-containing solution.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Semi-permeable membrane with a molecular weight cut-off (MWCO) suitable for small molecules (e.g., 8-10 kDa)
-
This compound stock solution
-
Serum-containing medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation for quantifying MBC (e.g., HPLC-MS/MS)
Procedure:
-
Prepare the MBC working solution by spiking the serum-containing medium to the desired final concentration.
-
Assemble the equilibrium dialysis unit according to the manufacturer's instructions, placing the semi-permeable membrane between the sample and buffer chambers.
-
Add the MBC-containing serum medium to the sample chamber.
-
Add an equal volume of PBS to the buffer chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).
-
After incubation, collect samples from both the sample and buffer chambers.
-
Analyze the concentration of MBC in both samples using a validated analytical method.
-
The concentration of MBC in the buffer chamber represents the free (unbound) fraction.
Protocol 2: Minimizing Serum Protein Interference in a Cell-Based Assay
This workflow outlines steps to mitigate the effects of serum proteins when assessing the cytotoxicity of MBC.
Workflow:
-
Initial Screening: Perform a preliminary cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a standard serum concentration (e.g., 10% FBS) to establish a baseline IC50 value.
-
Serum Concentration Gradient: Repeat the cytotoxicity assay using a range of FBS concentrations (e.g., 0%, 1%, 2%, 5%, 10%).
-
Data Analysis: Plot the IC50 values against the serum concentration. A positive correlation indicates serum protein binding.
-
Optimization:
-
If the cells can be maintained for the duration of the assay, use the lowest possible serum concentration that maintains cell viability.
-
Alternatively, use the IC50 values obtained at different serum concentrations to mathematically model and predict the IC50 in the absence of serum.
-
-
Confirmation (Optional): Use the free fraction determined by equilibrium dialysis (Protocol 1) to correlate the biological activity with the unbound MBC concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Benzethonium (B1203444) Chloride, a compound structurally related to this compound, and a typical experimental workflow.
Caption: Postulated inhibitory effect of this compound on the STAT3 signaling pathway.[2][3][4][5]
Caption: MBC-induced intrinsic apoptosis pathway via caspase activation.[6][7][8][9][10]
Caption: Workflow for troubleshooting serum protein interference in in vitro assays.
References
- 1. Loss of bactericidal capacity of long-chain quaternary ammonium compounds with protein at lowered temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]
- 3. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Removing Methylbenzethonium Chloride from Research Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing Methylbenzethonium chloride from research samples post-treatment. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my research samples?
A1: this compound is a cationic surfactant and quaternary ammonium (B1175870) compound used for its antimicrobial properties. However, its presence, even in small amounts, can interfere with downstream applications.[1] This interference can manifest as inhibition of enzymes, disruption of protein-protein interactions, inaccuracies in protein quantification assays, and compromised results in cell-based assays and mass spectrometry.
Q2: What are the key properties of this compound to consider when choosing a removal strategy?
A2: The key properties are its cationic nature, molecular weight (462.11 g/mol ), and its tendency to form micelles above a certain concentration (the critical micelle concentration or CMC).[2] For the closely related compound benzethonium (B1203444) chloride, the CMC is approximately 0.0028 mol/L in the absence of electrolytes, and this value decreases significantly with the addition of salts like NaCl. This means that at higher concentrations, this compound will exist as large micellar structures, which influences the effectiveness of removal methods like dialysis.
Q3: Which removal method is best for my specific sample type?
A3: The optimal method depends on the nature of your sample (e.g., protein, nucleic acid, cell lysate), the concentration of this compound, and your downstream application.
-
For protein samples , dialysis, size-exclusion chromatography, and hydrophobic interaction chromatography are often preferred as they are gentle and preserve protein structure and function.
-
For samples where some protein loss is acceptable , precipitation or the use of adsorbent resins can be highly effective.
-
For nucleic acid samples , spin columns with silica-based membranes are generally effective at removing surfactants.
Q4: Can I use a combination of methods for more efficient removal?
A4: Yes, a multi-step approach can be very effective. For instance, you might perform an initial bulk removal using precipitation followed by a polishing step with dialysis or chromatography to remove residual monomers.
Troubleshooting Guides
Issue 1: Low protein recovery after removal procedure.
| Potential Cause | Troubleshooting Step |
| Protein precipitation during removal | Optimize buffer conditions (pH, ionic strength) to enhance protein stability. For dialysis, consider a step-wise change in buffer composition. For chromatography, screen different resins and elution conditions. |
| Nonspecific binding to removal matrix | For adsorbent resins or chromatography media, pre-block the matrix with a generic protein like BSA. Consider using a different type of resin with lower protein binding affinity. |
| Protein denaturation | Ensure all steps are performed at the appropriate temperature to maintain protein integrity. Avoid harsh elution conditions in chromatography. |
Issue 2: Residual this compound interfering with downstream assays.
| Potential Cause | Troubleshooting Step |
| Inefficient removal of monomers | For dialysis, increase the dialysis time and the number of buffer changes. Ensure the dialysis buffer volume is at least 100-fold greater than the sample volume. |
| Micelle formation hindering removal | If using dialysis, ensure the working concentration of this compound is below its CMC if possible. If not, consider methods that are effective at removing micelles, such as hydrophobic interaction chromatography or specialized adsorbent resins. |
| Carryover from removal reagents | Ensure complete removal of any reagents used for precipitation (e.g., acetone, TCA). For chromatography, thoroughly wash the column before and after sample application. |
Data Presentation: Comparison of Removal Strategies
Disclaimer: Quantitative data for the removal of this compound from research samples is limited. The following tables provide illustrative data based on the removal of similar cationic surfactants (e.g., Benzalkonium chloride) from aqueous solutions and general detergent removal efficiencies. These values should be used as a guideline, and optimization for your specific sample is recommended.
Table 1: Estimated Removal Efficiency of Cationic Surfactants by Method
| Removal Method | Estimated Removal Efficiency (%) | Key Considerations |
| Dialysis | 90-95% | Effective for monomers; less so for micelles. Time-consuming. |
| Size-Exclusion Chromatography | >95% | Good for separating molecules by size; effective for monomer removal. |
| Ion-Exchange Chromatography | >98%[3] | Highly effective for charged molecules like cationic surfactants. |
| Hydrophobic Interaction Chromatography | >95% | Effective for both monomers and micelles. |
| Adsorbent Resins (e.g., Activated Carbon) | Up to 99%[4] | High binding capacity, but may also bind the sample of interest. |
| Precipitation (e.g., Acetone) | >90% | Can lead to protein denaturation and loss. |
Table 2: Expected Protein Recovery by Method
| Removal Method | Expected Protein Recovery (%) | Potential for Protein Loss |
| Dialysis | >95% | Minimal, if protein is stable in the dialysis buffer. |
| Size-Exclusion Chromatography | >90% | Some dilution of the sample occurs. |
| Ion-Exchange Chromatography | 85-95% | Depends on binding and elution conditions. |
| Hydrophobic Interaction Chromatography | 85-95% | Can be optimized to minimize loss. |
| Adsorbent Resins | Variable (50-90%) | High risk of non-specific binding. |
| Precipitation | 70-90% | Risk of incomplete resolubilization. |
Experimental Protocols
Protocol 1: Dialysis for this compound Removal
This method is suitable for removing monomeric this compound.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (compatible with your protein).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis bag/cassette in the beaker with the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Change the dialysis buffer every 2-4 hours for the first 8 hours to maintain a high concentration gradient.
-
Perform a final, overnight dialysis.
-
Carefully remove the sample from the dialysis tubing/cassette.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
HIC is effective for removing both monomeric and micellar forms of this compound.
Materials:
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Chromatography system (e.g., FPLC or HPLC).
-
Binding Buffer: High salt concentration (e.g., 1-2 M ammonium sulfate (B86663) in a suitable buffer like phosphate (B84403) or Tris).
-
Elution Buffer: Low salt concentration (the same buffer as the binding buffer, but without ammonium sulfate).
Procedure:
-
Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Adjust the salt concentration of your sample to match the Binding Buffer. This can be done by adding a concentrated salt solution.
-
Load the sample onto the equilibrated column. This compound will bind to the hydrophobic resin.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound sample components. Your protein of interest should ideally flow through if it is less hydrophobic than the surfactant under these conditions.
-
Alternatively, if your protein binds to the column, elute the protein using a decreasing salt gradient by mixing the Binding and Elution Buffers. The protein will elute as the salt concentration decreases, while the more hydrophobic this compound remains bound.
-
Regenerate the column with a low salt buffer or water, followed by a cleaning-in-place solution if necessary, to remove the tightly bound surfactant.
Visualizations
Caption: Workflow for removing this compound.
Caption: Interference of this compound in assays.
References
- 1. Benzethonium chloride interference with subsequent assays involving heparinized plasma in a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AU2006339865B2 - Purification of proteins with cationic surfactant - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of benzalkonium chlorides onto powdered activated carbon: mechanisms and detoxification [eeer.org]
Addressing challenges in the purification of synthesized Methylbenzethonium chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common challenges encountered during the purification of synthesized Methylbenzethonium chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed protocols to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as 4-tert-octylphenol, chloroethanol, (β-chloroethyl)dimethylamine, and benzyl (B1604629) chloride. Side-products from the synthesis, such as di-alkylation products and benzaldehyde, may also be present.[1]
Q2: Which purification technique is most effective for this compound?
A2: Recrystallization is a highly effective method for purifying this compound, particularly for removing less polar impurities. For more challenging separations, column chromatography using alumina (B75360) as the stationary phase is recommended to avoid the common issue of streaking that occurs with silica (B1680970) gel.[2]
Q3: My purified this compound is colored. How can I remove the color?
A3: Colored impurities are often non-polar byproducts. A single recrystallization may be sufficient to yield a pure, colorless product. If color persists, a charcoal treatment during the recrystallization process can be effective. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for determining the purity of this compound.[3][4] Analysis is typically performed using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer.[5] The detection wavelength is generally set around 275 nm.[3]
Q5: What is a typical final purity and yield for purified this compound?
A5: With a carefully executed purification protocol, such as double recrystallization, it is possible to achieve a purity of over 99%.[6] The overall yield will depend on the efficiency of the synthesis and the number of purification steps performed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | The solvent may be too non-polar, or the solution is cooling too rapidly. The melting point of the impure solid may also be below the boiling point of the solvent. | - Add a more polar co-solvent dropwise until the oil redissolves, then allow for slow cooling. - Ensure a gradual cooling process; avoid placing the hot solution directly into an ice bath. - Try a different solvent system, such as ethyl acetate/acetonitrile. |
| Low yield after recrystallization | Too much solvent was used, the product has significant solubility in the cold solvent, or the product was lost during transfer. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation. - Ensure all crystals are transferred during filtration by rinsing the flask with a small amount of the cold recrystallization solvent. |
| Persistent impurities detected by HPLC | The impurity has similar polarity and solubility to this compound, making it difficult to remove by recrystallization alone. | - Perform a second recrystallization using a different solvent system. - If recrystallization is ineffective, utilize column chromatography with alumina as the stationary phase and a suitable eluent such as a gradient of acetonitrile in water.[2] |
| Product streaks on a silica gel TLC plate | This compound is a quaternary ammonium salt and interacts strongly with the acidic silanol (B1196071) groups on silica gel, causing streaking.[1] | - Use alumina or reverse-phase (C18) TLC plates for analysis. - If using silica gel, add a small amount of a competitive base like triethylamine (B128534) (0.5-1%) to the eluent system to reduce tailing.[1] |
Quantitative Data on Purification
The following table presents representative data for a multi-step purification of a hypothetical 100g batch of crude this compound.
| Purification Stage | Method | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | - | 100 | - | - | 85.2 |
| Step 1 | Recrystallization from Toluene (B28343) | 100 | 85 | 85.0 | 97.5 |
| Step 2 | Recrystallization from Acetone (B3395972) | 85 | 75 | 88.2 | 99.6 |
| Overall | 100 | 75 | 75.0 | 99.6 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the synthesized material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 80-90 °C) while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Second Recrystallization (Optional): For higher purity, repeat the process using acetone as the solvent.[6]
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Use activated alumina (neutral, Brockmann I) as the stationary phase.
-
Column Packing: Pack a chromatography column with the alumina as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A common eluent system for quaternary ammonium salts on alumina is a gradient of acetonitrile in water (e.g., starting with 95:5 acetonitrile:water).[2]
-
Fraction Collection: Collect fractions and analyze them by TLC (on alumina plates) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: HPLC Method for Purity Analysis
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol and 262 mM ammonium acetate (e.g., 80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[3]
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
Visualizations
Caption: General purification workflow for synthesized this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
How to avoid false positives with Methylbenzethonium chloride in turbidity-based assays
Technical Support Center: Methylbenzethonium Chloride and Turbidity-Based Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with false positives in turbidity-based assays due to the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a quaternary ammonium (B1175870) salt. It functions as a surfactant and preservative in a variety of pharmaceutical and cosmetic products. In a laboratory setting, it may be present in formulations being tested for antimicrobial efficacy.
Q2: How does this compound cause false positives in turbidity-based assays?
This compound can interact with components in the assay medium, such as proteins and fatty acids, leading to the formation of a precipitate. This precipitation increases the turbidity of the solution, which can be misinterpreted as microbial growth, leading to a false-positive result.
Q3: What are the common signs of a false positive caused by this compound?
-
Rapid increase in turbidity immediately after the addition of the test substance.
-
A granular or flocculent appearance of the precipitate, which may differ from the uniform turbidity of microbial growth.
-
High turbidity readings in negative control wells that contain this compound but no microorganisms.
Troubleshooting Guide
Issue: Unexpectedly high turbidity readings in my assay.
-
Verify the Source of Turbidity:
-
Run a control experiment with your test substance (containing this compound) in the assay medium without any microorganisms.
-
If you observe an increase in turbidity, it is likely due to chemical precipitation rather than microbial growth.
-
-
Incorporate a Neutralizer:
-
The most effective way to prevent false positives from quaternary ammonium compounds is to add a neutralizer to the assay medium.
-
A common and effective neutralizer is a combination of lecithin (B1663433) and polysorbate 80 (Tween 80). Lecithin neutralizes the quaternary ammonium compound, while Tween 80 helps to keep it in solution.
-
-
Determine the Optimal Neutralizer Concentration:
-
It is important to use the correct concentration of the neutralizer. Too little will not be effective, while too much could potentially inhibit microbial growth.
-
Perform a validation experiment to determine the lowest concentration of the neutralizer that effectively prevents precipitation without affecting the growth of your test organism.
-
Experimental Protocols
Protocol for Validating a Neutralizer
This protocol is designed to determine the effectiveness of a lecithin/polysorbate 80 mixture in neutralizing the inhibitory effect of this compound, ensuring it does not interfere with the turbidity assay.
Materials:
-
This compound
-
Test microorganism
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Lecithin
-
Polysorbate 80 (Tween 80)
-
Sterile 96-well plates
-
Incubator with shaking capability
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a stock solution of the neutralizer: A common stock solution is 3 g/L lecithin and 30 g/L polysorbate 80 in the growth medium.
-
Prepare serial dilutions of the neutralizer in the growth medium in a 96-well plate.
-
Add a constant concentration of this compound to each well. This concentration should be the same as the one you are using in your actual experiment.
-
Inoculate the wells with your test microorganism at the desired concentration.
-
Include proper controls:
-
Positive control: Microorganism in growth medium without this compound or neutralizer.
-
Negative control: Growth medium only.
-
Inhibitory control: Microorganism and this compound without neutralizer.
-
-
Incubate the plate under appropriate conditions for your microorganism.
-
Measure the turbidity (absorbance at 600 nm) at regular intervals.
-
Analyze the results: The lowest concentration of the neutralizer that allows for microbial growth comparable to the positive control is the optimal concentration to use in your assays.
Data Presentation
| Compound | Concentration | Neutralizer | Result |
| This compound | > 10 µg/mL | None | Potential for False Positives |
| This compound | > 10 µg/mL | Lecithin (0.3 g/L) + Polysorbate 80 (3 g/L) | False Positives Mitigated |
| Lecithin + Polysorbate 80 | Up to 3 g/L + 30 g/L | N/A | No significant impact on microbial growth |
Visualizations
Caption: Mechanism of this compound interference.
Caption: Workflow for troubleshooting false positives.
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of Methylbenzethonium Chloride and Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of two quaternary ammonium (B1175870) compounds, Methylbenzethonium chloride and Benzalkonium chloride. While both are utilized for their disinfectant and antiseptic capabilities, the extent of available scientific data on their antimicrobial efficacy differs significantly. This document summarizes the existing experimental data, outlines standard testing methodologies, and visualizes the known mechanisms of action to aid in research and development.
Executive Summary
This compound and Benzalkonium chloride are cationic surfactants that exert their antimicrobial effects primarily through the disruption of microbial cell membranes. Benzalkonium chloride is a widely studied compound with a substantial body of literature detailing its antimicrobial spectrum and cellular mechanisms. In contrast, specific quantitative data on the antimicrobial efficacy of this compound against common bacterial and fungal pathogens is limited in publicly accessible scientific literature. This guide presents the available data for both compounds, highlighting the existing knowledge gaps for this compound.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of Benzalkonium chloride and the limited data for this compound. It is important to note that a direct comparison is challenging due to the lack of studies testing these compounds side-by-side against the same microbial strains under identical conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Various Microorganisms
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 2 - 10[1] |
| Escherichia coli | 50[1] |
Table 2: Antimicrobial Activity of this compound
| Organism/Cell Line | Activity | Concentration (µg/mL) | Notes |
| Leishmania major promastigotes | ~100% mortality | 2 | In vitro study[2] |
| Leishmania major promastigotes and amastigotes | Significant growth reduction | 0.1 - 2.5 | In vitro study[2] |
| Human Articular Chondrocytes | 10.6% cell death | 10 | Cytotoxicity data[2] |
| Human Articular Chondrocytes | >99% cell death | 20 - 200 | Cytotoxicity data[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (this compound or Benzalkonium chloride) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Zone of Inhibition via Agar (B569324) Disk Diffusion
This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a disk containing the test agent.
Protocol:
-
Inoculum Preparation and Plating: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
Time-Kill Assay
This assay measures the rate at which an antimicrobial agent kills a microorganism over time.
Protocol:
-
Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Exposure: Add the antimicrobial agent at a specific concentration (often a multiple of the MIC) to the microbial suspension. Include a control culture without the antimicrobial agent.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from the test and control suspensions.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable colony-forming units (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Mechanism of Action and Signaling Pathways
Both this compound and Benzalkonium chloride are quaternary ammonium compounds and share a primary mechanism of action: disruption of the microbial cell membrane. Their cationic nature facilitates interaction with negatively charged components of the cell envelope, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
Benzalkonium Chloride
Beyond membrane disruption, Benzalkonium chloride has been shown to induce specific signaling pathways in mammalian cells, which may contribute to its overall biological effects, including cytotoxicity.
-
Apoptosis Induction: Benzalkonium chloride can trigger programmed cell death (apoptosis). This process involves the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner. It can also lead to mitochondrial membrane depolarization, an early event in apoptosis.
-
Integrated Stress Response: Exposure to Benzalkonium chloride can activate the integrated stress response, a cellular pathway that is triggered by various stressors and can lead to either cell survival or apoptosis.
-
Reactive Oxygen Species (ROS) Production: Benzalkonium chloride can induce the production of ROS within cells, leading to oxidative stress. This can damage cellular components such as DNA, proteins, and lipids, contributing to cell death.
This compound
The specific signaling pathways induced by this compound are not as well-documented as those for Benzalkonium chloride. Its primary antimicrobial mechanism is understood to be the disruption of the cell membrane, consistent with other quaternary ammonium compounds. This leads to a loss of structural integrity and leakage of cytoplasmic contents.
Conclusion
Both this compound and Benzalkonium chloride are effective antimicrobial agents belonging to the quaternary ammonium compound class. Their primary mode of action involves the disruption of microbial cell membranes. While there is a wealth of data on the antimicrobial efficacy and cellular effects of Benzalkonium chloride, there is a notable scarcity of similar quantitative data for this compound in the public domain. The information available suggests that this compound possesses broad-spectrum antimicrobial activity, but a direct and robust comparison of its potency against Benzalkonium chloride is not possible without further experimental data from head-to-head studies. Researchers are encouraged to conduct such comparative studies to better characterize the antimicrobial profile of this compound.
References
Methylbenzethonium Chloride: A Comparative Analysis of its Efficacy Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a thorough evaluation of existing and novel compounds for their potential to combat drug-resistant pathogens. This guide provides a comparative analysis of the in-vitro activity of Methylbenzethonium chloride (MBC), a quaternary ammonium (B1175870) compound, against key drug-resistant bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE). Its performance is benchmarked against standard-of-care antibiotics for these challenging infections, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates notable activity against Gram-positive drug-resistant bacteria, particularly MRSA. This guide presents available quantitative data on its efficacy and compares it with leading antibiotics used in clinical practice. While specific minimum inhibitory concentration (MIC) data for MBC against VRE and CRE is limited in the reviewed literature, its broad germicidal activity suggests potential efficacy that warrants further investigation. The following sections provide a detailed comparison, experimental protocols, and visualizations to aid researchers in evaluating the potential of this compound in the context of antimicrobial drug development.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the in-vitro activity of this compound and selected comparator antibiotics against MRSA, VRE, and CRE. The data is presented as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: In-vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) | Data Type |
| This compound | Mean: 26 | Mean MIC |
| Vancomycin | 0.5 - 2 | MIC Range |
| Doxycycline | Not specified in provided results | - |
| Clindamycin | Not specified in provided results | - |
Table 2: In-vitro Activity against Vancomycin-Resistant Enterococci (VRE)
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Daptomycin | 2 | 3 | 0.38 - 4 |
| Linezolid | 2 | 2 | 0.72 - 4 |
Table 3: In-vitro Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Ceftazidime-avibactam | ≤1 | ≥128 | ≤1 - ≥128 |
| Meropenem-vaborbactam | 0.06 | 2 | 0.03 - >32 |
| Colistin | 0.5 | 16 | Not specified in provided results |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Inoculum Preparation:
-
Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the antimicrobial agent in the broth medium in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
c. Incubation and Interpretation:
-
Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Time-Kill Assay
This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.
a. Preparation:
-
Prepare a logarithmic-phase bacterial culture in a suitable broth medium with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare test tubes with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the antimicrobial agent.
b. Inoculation and Sampling:
-
Inoculate the test and control tubes with the bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
c. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a sterile saline solution.
-
Plate the dilutions onto an appropriate agar medium.
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.
d. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Time-Kill Assay.
Caption: Proposed Mechanism of Action of this compound.
A Comparative In Vitro Analysis of the Cytotoxic Effects of Methylbenzethonium Chloride and Other Quaternary Ammonium Compounds
A detailed examination of the cytotoxic profiles of commercially significant quaternary ammonium (B1175870) compounds (QACs), this guide provides researchers, scientists, and drug development professionals with a comparative analysis of Methylbenzethonium chloride against other prominent QACs. The data, compiled from various in vitro studies, offers insights into their relative potencies and mechanisms of action.
Quaternary ammonium compounds are a class of cationic surfactants widely utilized for their antimicrobial properties in pharmaceutical formulations, disinfectants, and consumer products.[1][2][3] Their amphiphilic nature enables them to disrupt the cell membranes of microorganisms, leading to cell death.[2][4] However, this same mechanism can also induce cytotoxicity in mammalian cells, a critical consideration in the development of safe and effective products. This guide focuses on the in vitro cytotoxic effects of this compound in comparison to other commonly used QACs, including Benzalkonium chloride, Benzethonium chloride, Cetylpyridinium (B1207926) chloride, and Cetrimonium (B1202521) bromide.
Comparative Cytotoxicity Data
The cytotoxic potential of QACs is typically quantified by the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the available IC50/ED50 values for this compound and other QACs across various cell lines, as determined by in vitro cytotoxicity assays. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 / ED50 (µM) | Citation(s) |
| FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | [5][6] |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 | [5][6] |
| NIH 3T3 | Mouse Fibroblast | 42.2 | [5][6] |
| GM05757 | Human Fibroblast | 17.0 | [5][6] |
Table 2: Comparative Cytotoxicity of Other Quaternary Ammonium Compounds
| Compound | Cell Line | Cell Type | IC50 / ED50 (µM) | Citation(s) |
| Benzalkonium Chloride | BEAS-2B | Human Respiratory Epithelial | Induces cell death at ≤ 0.01% | [7][8] |
| HCE | Human Corneal Epithelial | ~30% cell loss at 0.001% (5 min) | [9] | |
| Benzethonium Chloride | FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | [2][6] |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 | [2][6] | |
| A549 | Lung Carcinoma | ~5-20 (dose-dependent) | [2] | |
| H1299 | Lung Carcinoma | ~5-20 (dose-dependent) | [2] | |
| Cetylpyridinium Chloride | A549 | Human Lung Epithelial | 5.79 µg/ml | [10] |
| MCF-7 | Human Breast Tumor | 6 | [11][12] | |
| MCF-10A | Human Breast Non-tumorigenic | 8 | [11][12] | |
| Cetrimonium Bromide | FaDu | Hypopharyngeal Squamous Cancer | Exhibits cytotoxicity | [13] |
| HNC Cell Lines | Head and Neck Cancer | Exhibits cytotoxicity | [13][14] | |
| GM05757 | Primary Normal Fibroblasts | Minimal effects | [13] |
Mechanisms of Cytotoxicity
The primary mechanism of cytotoxicity for QACs is the disruption of cell membrane integrity due to their cationic surfactant properties.[2][4] This leads to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell lysis.[4][15]
Beyond direct membrane damage, studies suggest that QACs can also induce apoptosis (programmed cell death).[2][13] This process is often mediated by mitochondrial dysfunction.[2][13] QACs like Benzethonium chloride have been shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][6] This disruption can lead to the release of pro-apoptotic factors and the activation of caspases, the executive enzymes of apoptosis.[6][13] For instance, Cetrimonium bromide has been observed to induce mitochondria-mediated apoptosis by inhibiting H+-ATP synthase activity and depolarizing the mitochondrial membrane.[13]
The following diagram illustrates a generalized proposed signaling pathway for QAC-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the cytotoxicity of QACs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the QACs for a specified exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.[16]
Trypan Blue Dye Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
-
Cell Preparation: After treatment with the QACs, detach the cells from the culture plate.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
References
- 1. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive pulmonary toxicity assessment of cetylpyridinium chloride using A549 cells and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.uanl.mx [eprints.uanl.mx]
- 12. researchgate.net [researchgate.net]
- 13. Potential use of cetrimonium bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. benchchem.com [benchchem.com]
Cross-resistance studies of bacteria exposed to Methylbenzethonium chloride and antibiotics.
For Researchers, Scientists, and Drug Development Professionals
The widespread use of quaternary ammonium (B1175870) compounds (QACs) as disinfectants and preservatives has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. Methylbenzethonium chloride, a prominent member of the QAC family, is utilized in a variety of consumer and pharmaceutical products. This guide provides an objective comparison of the cross-resistance profiles of bacteria exposed to this compound and its analogues with various antibiotics, supported by experimental data and detailed methodologies. While specific data for this compound is limited in publicly available research, this guide draws upon extensive studies of the structurally and functionally similar QAC, benzalkonium chloride (BKC), to provide a representative analysis.
Quantitative Data Summary
Exposure of various bacterial species to sub-lethal concentrations of QACs can lead to decreased susceptibility to a range of antibiotics. The primary mechanism implicated in this cross-resistance is the upregulation of multidrug resistance (MDR) efflux pumps. The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) observed in several key studies.
Table 1: Changes in Minimum Inhibitory Concentration (MIC) of Antibiotics in Pseudomonas aeruginosa after Exposure to Benzalkonium Chloride (BKC)
| Antibiotic | Antibiotic Class | Fold Increase in MIC after BKC Exposure | Reference |
| Ciprofloxacin | Fluoroquinolone | 2 | |
| Chloramphenicol | Amphenicol | 2 | |
| Rifampin | Rifamycin | 2 | |
| Tetracycline | Tetracycline | 2-16 |
Table 2: Changes in Minimum Inhibitory Concentration (MIC) of Antibiotics in Escherichia coli after Exposure to Benzalkonium Chloride (BKC)
| Antibiotic | Antibiotic Class | Fold Increase in MIC after BKC Exposure | Reference |
| Ciprofloxacin | Fluoroquinolone | Statistically Significant Decrease in Susceptibility | |
| Tetracycline | Tetracycline | Statistically Significant Decrease in Susceptibility | |
| Penicillin | Beta-lactam | Statistically Significant Decrease in Susceptibility | |
| Kanamycin | Aminoglycoside | No Statistically Significant Difference | |
| Rifampicin | Rifamycin | Up to 85 |
Table 3: Changes in Minimum Inhibitory Concentration (MIC) of Antibiotics in Listeria monocytogenes after Adaptation to Benzalkonium Chloride (BKC)
| Antibiotic/Compound | Class | Fold Increase in MIC after BKC Adaptation | Reference |
| Ceftriaxone | Cephalosporin | 2 | |
| Gentamicin | Aminoglycoside | 2 |
A Comparative Analysis of Microbiological Efficacy: Methylbenzethonium Chloride versus Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microbiological efficacy of two widely used antiseptics: Methylbenzethonium chloride and Chlorhexidine (B1668724). The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Both this compound, a quaternary ammonium (B1175870) compound, and Chlorhexidine, a cationic bisbiguanide, exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes. While both are effective antiseptics, their efficacy can vary depending on the specific microorganism, concentration, and contact time. This guide delves into the available quantitative data from Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetic studies to provide a comparative overview of their performance.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound and Chlorhexidine. It is important to note that direct comparative studies for all metrics are limited, and variations in experimental conditions across different studies should be considered.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Staphylococcus aureus | ~3.9 - 15.6 | 0.5 - 4 |
| Escherichia coli | - | 2.67 - 80.00[1][2] |
| Pseudomonas aeruginosa | - | 80.00[1][2] |
| Enterococcus faecalis | - | 2.67 - 80.00[1] |
| Candida albicans | - | 2.67 - 80.00[1] |
| Oral Streptococci | - | Varies by species |
| Klebsiella pneumoniae | - | 4 - 128 |
Note: Data for this compound MIC is limited in the reviewed literature. The value for S. aureus is derived from a technical guide.[3] Data for Chlorhexidine is compiled from multiple sources and shows a range depending on the specific strain and testing methodology.[1][2][4][5][6]
Table 2: Minimum Bactericidal Concentration (MBC) Data
A direct comparative study provided the following MBC values after 10 and 20 minutes of exposure.
| Microorganism | This compound Mean MBC (µg/mL) - 10 min | Chlorhexidine Gluconate Mean MBC (µg/mL) - 10 min | This compound Mean MBC (µg/mL) - 20 min | Chlorhexidine Gluconate Mean MBC (µg/mL) - 20 min |
| Staphylococcus aureus | 78.1 | 156.3 (MIC) | 78.1 | 156.3 (MIC) |
| Pseudomonas aeruginosa | 312.5 | 625 | 312.5 | 625 |
| Escherichia coli | 156.3 | 312.5 | 156.3 | 312.5 |
| Proteus vulgaris | 156.3 | 625 | 156.3 | 625 |
| Klebsiella pneumoniae | 312.5 | 1250 | 312.5 | 1250 |
| Serratia marcescens | 312.5 | 625 | 312.5 | 625 |
| Acinetobacter calcoaceticus | 156.3 | 1250 | 156.3 | 1250 |
Source: Adapted from a comparative study on the bactericidal activities of six different disinfectants.[7] For some S. aureus strains, the efficacy of Chlorhexidine gluconate was expressed as MIC instead of MBC.[7]
Table 3: Time-Kill Kinetics Summary
| Compound | Microorganism | Concentration | Time to Achieve >3-log10 Reduction (Bactericidal Effect) |
| This compound | Acinetobacter species | 10 mg/L | Variable, with significant reduction observed over 120 minutes |
| Chlorhexidine | MRSA | 4 x MIC | > 6 hours |
| Chlorhexidine | E. coli | 2 mg/L | < 4 hours |
| Chlorhexidine cetrimide | Pseudomonas aeruginosa | 2 mg/mL | 10 hours |
Note: The data is compiled from different studies with varying methodologies, and direct comparison should be made with caution.[8][9][10] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[11]
Mechanisms of Action
Both this compound and Chlorhexidine target the microbial cell membrane, leading to a loss of integrity and cell death.
This compound , as a quaternary ammonium compound, possesses a positively charged head and a long hydrophobic alkyl chain.[3] This amphiphilic nature allows it to disrupt the cell membrane.[3] The mechanism involves electrostatic attraction to the negatively charged bacterial surface, followed by penetration of the hydrophobic tail into the lipid bilayer, causing membrane disorganization and leakage of intracellular components.[12][13][14] It can also denature proteins and inhibit DNA synthesis.[3]
Chlorhexidine is a cationic molecule that binds to the negatively charged surfaces of bacterial cell walls.[15] At lower concentrations, it alters the osmotic equilibrium of the cell, leading to the leakage of low-molecular-weight substances, which is a bacteriostatic effect.[16] At higher concentrations, it causes more extensive damage to the cytoplasmic membrane, leading to the precipitation of cytoplasmic contents and cell death (bactericidal effect).[16]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are generalized protocols for key experiments based on standard methods.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound or Chlorhexidine in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC test.
-
Assay Setup: Prepare tubes or flasks containing the antimicrobial agent at various concentrations (e.g., multiples of the MIC) in broth. Also, prepare a growth control tube without the antimicrobial agent.
-
Inoculation and Sampling: Inoculate all tubes (except a sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected samples by diluting them in a validated neutralizing broth. Perform serial dilutions and plate onto agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration and the growth control. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]
Conclusion
Both this compound and Chlorhexidine are effective broad-spectrum antimicrobial agents that function by disrupting microbial cell membranes. The available data suggests that their efficacy is concentration-dependent and varies among different microorganisms. The direct comparative data on MBC indicates that this compound may have a stronger bactericidal effect at lower concentrations against several bacterial species compared to Chlorhexidine gluconate. However, a comprehensive comparison is challenging due to the limited availability of directly comparable MIC and time-kill kinetic data. For critical applications, it is recommended that researchers conduct their own comparative studies using standardized protocols and the specific microbial strains of interest. The experimental protocols and mechanistic insights provided in this guide offer a framework for such investigations.
References
- 1. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljamb.com [journaljamb.com]
- 6. Comparison Between Antibacterial Effect of Chlorhexidine 0.2% and Different Concentrations of Cyperus rotundus Extract: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 8. biomedgrid.com [biomedgrid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agritechem.com [agritechem.com]
- 15. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 16. Interaction of chlorhexidine with cytoplasmic membranes of Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of In Vitro Anti-Parasitic Research: A Comparative Guide to Alternatives for Methylbenzethonium Chloride
For researchers, scientists, and drug development professionals engaged in the critical work of combating parasitic diseases, the selection of appropriate in vitro tools is paramount. This guide provides a comprehensive comparison of viable alternatives to Methylbenzethonium chloride for in vitro anti-parasitic research, offering a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols to support their evaluation.
This compound, a quaternary ammonium (B1175870) salt, has been investigated for its anti-parasitic properties, primarily attributed to its ability to disrupt cell membranes and mitochondrial function in parasites like Leishmania major[1][2]. However, the search for novel, more specific, and potent anti-parasitic agents is a continuous endeavor. This guide explores promising synthetic and natural compounds that offer effective alternatives for in vitro screening and mechanism-of-action studies.
Comparative Efficacy of Anti-Parasitic Agents
The in vitro efficacy of anti-parasitic compounds is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or half-maximal lethal concentration (LC50). The following tables summarize the reported in vitro activities of this compound and its alternatives against a range of parasites.
Table 1: In Vitro Efficacy Against Protozoan Parasites
| Compound | Parasite | Assay Type | Efficacy Metric | Value | Reference |
| This compound | Leishmania major (promastigotes) | Growth Inhibition | IC50 | ~1 µg/mL | [1][2] |
| This compound | Leishmania major (amastigotes) | Growth Inhibition | IC50 | ~2 µg/mL | [1][2] |
| Bithionate Sodium | Leishmania donovani | Not Specified | IC50 | 1.5 µM | [1] |
| Cedrol (B397079) | Leishmania donovani | Not Specified | IC50 | 1.5 µM | [1] |
| Oidiolactone A | Cryptosporidium parvum | Nanoluciferase Reporter | EC50 | 530 nM | [3][4][5] |
| Oidiolactone A | Toxoplasma gondii | Luciferase Reporter | EC50 | < 1 µM | [3][4][5] |
| Oidiolactone B | Cryptosporidium parvum | Nanoluciferase Reporter | EC50 | 240 nM | [3][4] |
| Oidiolactone B | Toxoplasma gondii | Luciferase Reporter | EC50 | < 1 µM | [3][4] |
Table 2: In Vitro Efficacy Against Helminth Parasites
| Compound | Parasite | Assay Type | Efficacy Metric | Value | Reference |
| Bithionate Sodium | Sparicotyle chrysophrii | Mortality | LC50 (4h) | 0.005–0.01 mM | [1] |
| Cedrol | Sparicotyle chrysophrii | Mortality | LC50 (4h) | ~0.2 mM | [1] |
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for rational drug design and development. Here, we compare the known or proposed mechanisms of this compound and its alternatives.
This compound: This quaternary ammonium compound acts as a cationic surfactant. Its primary anti-parasitic mechanism is believed to be the disruption of the parasite's cellular and mitochondrial membranes, leading to leakage of cellular contents and metabolic dysfunction[1][2][6].
Bithionate Sodium: While its exact anti-parasitic mechanism is not fully elucidated, it is suggested that bithionol, a related compound, competitively inhibits the action of rhodoquinone (B1236329) in the electron transport system, thereby disrupting anaerobic energy metabolism in parasites[7].
Cedrol: This natural sesquiterpene's anti-parasitic action is an area of active research. Studies in cancer cell lines suggest that cedrol can destabilize lipid rafts within the plasma membrane and inhibit critical pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway. It is plausible that a similar mechanism is at play in parasites, disrupting signaling cascades essential for their survival.
Oidiolactones A and B: These norditerpene natural products exhibit potent cidal activity against apicomplexan parasites[3][4][5]. While their precise molecular target is yet to be identified, their rapid killing of intracellular parasites suggests a mechanism that is distinct from host cell functions, highlighting their potential as selective anti-parasitic agents.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable in vitro research. Below are step-by-step methodologies for common anti-parasitic assays.
Alamar Blue Cell Viability Assay
This assay is a widely used method for assessing cell viability and proliferation. It utilizes the reduction of the non-fluorescent compound resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
Protocol:
-
Cell Plating: Seed parasite cultures (or host cells infected with parasites) into a 96-well microplate at a predetermined density in their appropriate culture medium.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls: vehicle control (e.g., DMSO), positive control (a known anti-parasitic drug), and a negative control (medium only for background fluorescence).
-
Incubation: Incubate the plates under conditions optimal for the specific parasite for a defined period (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent (typically 10% of the well volume) to each well.
-
Incubation with Reagent: Incubate the plates for an additional 2-8 hours, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50/EC50 values by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.
SYBR Green I-Based Fluorescence Assay for Malaria Parasites
This assay is a simple and cost-effective method for determining anti-malarial drug susceptibility by quantifying parasite DNA.
Protocol:
-
Parasite Culture and Synchronization: Culture Plasmodium falciparum in human erythrocytes and synchronize the culture to the ring stage.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.
-
Parasite Addition: Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well. Include drug-free control wells.
-
Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye. A typical lysis buffer consists of Tris (20 mM, pH 7.5), EDTA (5 mM), saponin (B1150181) (0.008% w/v), and Triton X-100 (0.08% v/v).
-
Freeze the plate at -20°C or -80°C to lyse the red blood cells.
-
Thaw the plate and add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-3 hours.
-
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the research process, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
References
- 1. In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of azasterols as anti-parasitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Early toxicity screening and selection of lead compounds for parasitic diseases. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validating the specificity of HPLC methods for Methylbenzethonium chloride analysis
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for accurate quantification and stability assessment of pharmaceutical compounds. This guide provides a comparative framework for validating the specificity of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methylbenzethonium chloride.
Due to a lack of extensive, publicly available data specifically for this compound, this guide leverages information from structurally similar quaternary ammonium (B1175870) compounds, namely Benzethonium chloride and Benzalkonium chloride. The methodologies and data presented here serve as a robust starting point for developing and validating a stability-indicating HPLC method for this compound.
The core principle of a stability-indicating method is its ability to unequivocally assess the analyte of interest in the presence of its potential degradation products, process impurities, and other matrix components. Forced degradation studies are the cornerstone of this validation, where the drug substance is subjected to stress conditions to generate potential degradants.
Comparison of HPLC Methods for Related Compounds
The selection of an appropriate HPLC method is critical for achieving the desired separation and specificity. Below is a comparison of HPLC conditions used for the analysis of Benzethonium chloride and Benzalkonium chloride, which can be adapted for this compound.
| Parameter | Method 1 (Benzethonium chloride) | Method 2 (Benzalkonium chloride) | Method 3 (Benzalkonium chloride) |
| Column | Phenomenex Gemini C18 | CN column (250 mm, 4.6 mm i.d., 5 µm) | L10 CN column (250 cm x 4.6 mm x 10 µm) |
| Mobile Phase | Gradient: Water (0.1% acetic acid) and Acetonitrile (0.1% acetic acid) | Isocratic: Acetonitrile - Phosphate buffer (pH 5.5; 0.05 M) (70:30, v/v) | Isocratic: 0.1M Sodium acetate, Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection Wavelength | 275 nm | 210 nm | 245 nm |
| Column Temperature | Not Specified | 25°C | 30°C |
Experimental Protocols: Forced Degradation Studies
To validate the specificity of an HPLC method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following are detailed protocols for typical stress conditions.
Acid Hydrolysis
-
Reagent Preparation: Prepare a 1 M solution of hydrochloric acid (HCl).
-
Sample Treatment: Treat the this compound sample with 1 M HCl.
-
Stress Condition: Heat the mixture at 70°C for one hour.[1]
-
Neutralization: After the stress period, cool the sample to room temperature and neutralize it with an appropriate amount of 1 M sodium hydroxide (B78521) (NaOH).
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration and inject it into the HPLC system.
Alkaline Hydrolysis
-
Reagent Preparation: Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Sample Treatment: Treat the this compound sample with 1 M NaOH.
-
Stress Condition: Heat the mixture at 70°C for one hour.[1]
-
Neutralization: After the stress period, cool the sample to room temperature and neutralize it with an appropriate amount of 1 M HCl.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration and inject it into the HPLC system.
Oxidative Degradation
-
Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
Sample Treatment: Treat the this compound sample with 3% H₂O₂.
-
Stress Condition: Heat the mixture at 70°C for one hour.[1]
-
Analysis: After the stress period, cool the sample to room temperature, dilute with the mobile phase to a suitable concentration, and inject it into the HPLC system.
Thermal Degradation
-
Sample Preparation: Place the solid this compound sample in a temperature-controlled oven.
-
Stress Condition: Heat the sample at 70°C for four hours.[1]
-
Sample Preparation for Analysis: After the stress period, allow the sample to cool to room temperature. Dissolve and dilute the sample with the mobile phase to a suitable concentration.
-
Analysis: Inject the prepared sample into the HPLC system.
Photolytic Degradation
-
Sample Preparation: Expose the this compound sample (in solid and/or solution form) to a combination of visible and UV light.
-
Stress Condition: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Preparation for Analysis: After exposure, dissolve and/or dilute the sample with the mobile phase to a suitable concentration.
-
Analysis: Inject the prepared sample into the HPLC system.
Visualization of the HPLC Specificity Validation Workflow
The following diagram illustrates the logical workflow for validating the specificity of an HPLC method for this compound analysis through forced degradation studies.
References
Comparative analysis of the surfactant properties of Methylbenzethonium chloride and Triton X-100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the surfactant properties of Methylbenzethonium chloride and Triton X-100. The information presented herein is intended to assist researchers in selecting the appropriate surfactant for their specific applications, ranging from drug formulation to cellular studies. This comparison covers key surfactant parameters, mechanisms of action, and experimental protocols, supported by available data.
Introduction to the Surfactants
This compound is a quaternary ammonium (B1175870) compound, classified as a cationic surfactant. It is widely recognized for its potent antimicrobial properties, making it a common ingredient in disinfectants, antiseptics, and preservatives.[1] Its surfactant activity stems from its amphiphilic nature, possessing a positively charged hydrophilic head and a hydrophobic tail.
Triton X-100 is a non-ionic surfactant belonging to the octylphenol (B599344) ethoxylate family.[2] It is extensively used in laboratories for a variety of applications, including cell lysis, protein extraction, and as a wetting agent.[2] Its uncharged hydrophilic polyethylene (B3416737) oxide chain and hydrophobic hydrocarbon group contribute to its versatile surfactant properties.
Comparative Surfactant Properties
The efficacy and application of a surfactant are largely determined by its fundamental properties. The following table summarizes the key surfactant characteristics of this compound and Triton X-100 based on available data.
| Property | This compound | Triton X-100 | References |
| Chemical Structure | Cationic, Quaternary Ammonium Salt | Non-ionic, Octylphenol Ethoxylate | [1][2] |
| Molecular Weight | ~448.1 g/mol | ~625 g/mol | |
| Critical Micelle Concentration (CMC) | ~2.8 mM (for Benzethonium chloride) | 0.2 - 0.9 mM | [3] |
| Surface Tension at CMC | Data not readily available | ~33 mN/m | |
| Hydrophilic-Lipophilic Balance (HLB) | Not definitively established; generally high for cationic surfactants | ~13.5 | |
| Primary Applications | Antimicrobial, Disinfectant, Preservative | Detergent, Emulsifier, Solubilizer, Wetting Agent | [1][2] |
Mechanism of Action
The differing chemical structures of this compound and Triton X-100 result in distinct mechanisms by which they interact with biological systems, particularly cell membranes.
This compound: Electrostatic Interaction and Membrane Disruption
As a cationic surfactant, this compound's primary antimicrobial mechanism involves a multi-step process initiated by electrostatic attraction.
The positively charged head of this compound is electrostatically attracted to the negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to a disruption of the membrane's structural integrity. This disruption results in the leakage of essential intracellular components, ultimately causing cell death.
Triton X-100: Lipid Bilayer Solubilization
Triton X-100, being non-ionic, does not rely on electrostatic attraction. Its mechanism of membrane disruption is primarily driven by its ability to intercalate into and solubilize the lipid bilayer.
Triton X-100 molecules insert themselves into the lipid bilayer, and as their concentration increases, they saturate the membrane.[4] Above the critical micelle concentration (CMC), Triton X-100 molecules can form mixed micelles with the membrane lipids, effectively solubilizing the membrane and leading to cell lysis.[4] This property is harnessed for extracting membrane proteins and permeabilizing cells for experimental purposes.[2]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant and can be determined by various methods that detect the abrupt change in a solution's physical properties at the onset of micelle formation. The surface tension method is a widely used and reliable technique.
Protocol: Surface Tension Method
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM) in deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.
Summary and Conclusion
This compound and Triton X-100 represent two distinct classes of surfactants with different physicochemical properties and primary applications.
-
This compound , as a cationic surfactant, excels as an antimicrobial agent due to its ability to electrostatically interact with and disrupt microbial cell membranes. Its application is therefore prominent in disinfection and preservation.
-
Triton X-100 , a non-ionic surfactant, is a versatile tool in the laboratory for applications requiring membrane solubilization and protein extraction without the complications of ionic interactions. Its well-characterized properties make it a reliable choice for a wide range of biochemical and cell biology experiments.
The choice between these two surfactants should be guided by the specific requirements of the application. For antimicrobial efficacy, this compound is a strong candidate. For general laboratory use involving cell lysis and protein solubilization, Triton X-100 remains a standard choice. Further research providing direct comparative data on the surface tension and HLB of this compound would allow for a more comprehensive quantitative comparison.
References
Safety Operating Guide
Methylbenzethonium chloride proper disposal procedures
Proper disposal of methylbenzethonium chloride is crucial for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[1][2] Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear splash goggles or a face shield.[4]
-
Skin Protection: A lab coat and gloves are essential.[4]
-
Respiratory Protection: In case of dust generation, use an approved/certified dust respirator (e.g., N95).[1][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: Carefully use appropriate tools to collect the spilled solid material and place it into a convenient, labeled waste disposal container.[4]
-
Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[4] After removing the bulk material, decontaminate the surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[4] Do not allow the product to enter drains, as it is very toxic to aquatic life.[2][3]
Disposal Procedures
This compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container for disposal.[2]
-
For empty containers, be aware that they may pose a fire risk. Any residue should be evaporated under a fume hood.[4]
-
Contaminated packaging should be treated as the unused product and disposed of accordingly.[2]
-
-
Professional Disposal:
-
The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[2]
-
An alternative, to be carried out only by licensed professionals, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Regulatory Compliance:
-
All disposal activities must be in accordance with local, state, and federal regulations.[5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
-
It is the responsibility of the waste generator to correctly identify the waste and ensure it is managed and treated properly before recycling or disposal.[5]
-
Environmental Hazards
This compound is a quaternary ammonium (B1175870) compound (QAC), a class of chemicals known to be persistent in the environment and toxic to aquatic organisms.[6][7] QACs are not always fully removed by wastewater treatment plants and can be found in surface water, soil, and sediment.[6] The long-lasting effects on aquatic life underscore the importance of proper disposal to prevent environmental contamination.[2]
Quantitative Data: Aquatic Toxicity
The following table summarizes the ecotoxicological data for this compound, highlighting its high toxicity to aquatic organisms.[2]
| Species | Test Type | Endpoint | Value | Exposure Time |
| Lepomis macrochirus (Bluegill sunfish) | Acute | LC50 | 1.4 mg/L | 96 hours |
| Daphnia magna (Water flea) | Acute | EC50 | 0.22 mg/L | 48 hours |
| Pseudokirchneriella subcapitata (Green algae) | Chronic | IC50 | 0.12 mg/L | 72 hours |
| Bacteria | - | - | 35.7 mg/L | 3 hours |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. IC50: Inhibitory concentration for 50% of the test population.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methylbenzethonium Chloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methylbenzethonium chloride, ensuring the well-being of laboratory personnel and the integrity of your research.
Chemical Profile: this compound is a quaternary ammonium (B1175870) compound with antimicrobial properties. While valuable in various applications, it necessitates careful handling due to its potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face respirator.[1] | Should conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical impermeable gloves.[1] | Gloves must be inspected prior to use. Wash and dry hands after handling. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] | Disposable Tyvek-type sleeves taped to gloves can be worn if full disposable protective clothing is not used.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured operational plan is essential to mitigate risks associated with this compound.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended.[3]
-
Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][5] Wash hands thoroughly after handling.[6]
-
Ignition Sources: Keep the chemical away from heat and all sources of ignition.[1][7] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
2. Storage:
-
Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][3]
-
Light Exposure: Protect the chemical from exposure to light.[2]
3. Disposal Plan:
-
Waste Collection: Collect and arrange for disposal in a suitable, labeled container.[1][8]
-
Environmental Protection: Prevent the chemical from entering drains, as it is very toxic to aquatic life.[1][4] Discharge into the environment must be avoided.[1]
-
Contaminated Materials: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[2]
-
Regulations: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[9]
Emergency Procedures: Immediate and Effective Response
In the event of an emergency, a swift and informed response is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][5] |
In Case of a Spill:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: For solid spills, dampen the material with water before transferring to a suitable container.[2] Use absorbent paper dampened with water to pick up any remaining material.[2]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[2]
Visualizing Safety: Procedural Flowcharts
To further clarify the handling and emergency protocols, the following diagrams illustrate the necessary steps in a clear, visual format.
Caption: A flowchart outlining the safe handling, storage, and disposal of this compound.
Caption: A diagram illustrating the immediate actions to take in case of a spill or personal exposure.
References
- 1. targetmol.com [targetmol.com]
- 2. BENZETHONIUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sdfine.com [sdfine.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. sdfine.com [sdfine.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
